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  • Product: 3-(Methylamino)oxolane-3-carbonitrile
  • CAS: 1342898-74-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Weight, Exact Mass, and Analytical Characterization of 3-(Methylamino)oxolane-3-carbonitrile

Executive Summary In contemporary drug discovery, the shift toward highly functionalized, sp3-rich small molecules has fundamentally altered the landscape of library design. 3-(Methylamino)oxolane-3-carbonitrile (CAS: 13...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the shift toward highly functionalized, sp3-rich small molecules has fundamentally altered the landscape of library design. 3-(Methylamino)oxolane-3-carbonitrile (CAS: 1342898-74-1)[1] exemplifies this paradigm. Featuring a tetrahydrofuran (oxolane) core, a secondary methylamine, and a nitrile group, this compound serves as a highly versatile building block. This technical guide provides an authoritative breakdown of its mass specifications, the causality behind its analytical characterization via High-Resolution Mass Spectrometry (HRMS), and its structural utility in rational drug design.

Quantitative Mass Specifications

To ensure scientific integrity during both macroscopic synthesis and microscopic characterization, it is critical to distinguish between the compound's average molecular weight and its monoisotopic exact mass.

Average molecular weight accounts for the natural isotopic distribution of elements and is strictly used for stoichiometric calculations (e.g., determining molar equivalents for coupling reactions). Conversely, the exact mass is calculated using only the most abundant, stable isotopes ( 12 C, 1 H, 14 N, 16 O)[2]. This metric is non-negotiable for HRMS, where identifying the precise monoisotopic peak prevents structural ambiguity and confirms the absence of isobaric impurities.

Table 1: Physicochemical Properties & Mass Metrics
PropertyValueScientific Application
Chemical Formula C 6​ H 10​ N 2​ OElemental composition and stoichiometry
Average Molecular Weight 126.16 g/mol Bulk synthesis, formulation, equivalent calculations
Monoisotopic Exact Mass 126.0793 DaHRMS identification, structural elucidation
Theoretical [M+H] + (ESI+) 127.0866 m/zPositive ion mode LC-MS/MS detection

Note: The theoretical [M+H] + is calculated by adding the exact mass of a proton (1.0073 Da) to the monoisotopic exact mass of the neutral molecule.

High-Resolution Mass Spectrometry (HRMS) Methodology

To confidently identify 3-(Methylamino)oxolane-3-carbonitrile, researchers must employ a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. The following workflow ensures high-fidelity data acquisition.

Step-by-Step Analytical Protocol
  • System Suitability Testing (Self-Validation): Before sample injection, the system must validate its own calibration. Inject a blank (LC-MS grade methanol) to establish baseline noise and confirm zero column carryover. Follow this with an external calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to verify that the mass accuracy error is strictly < 5 ppm.

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 0.1 mg/mL. Spike the sample with a known internal standard (e.g., reserpine) to validate retention time consistency and ionization efficiency.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Causality (Why ESI+?): The secondary methylamino group possesses a lone pair of electrons, making it highly basic. The deliberate addition of 0.1% Formic Acid to the mobile phases acts as an abundant proton source. This forces the complete protonation of the amine during Electrospray Ionization (ESI), converting the neutral molecule into its[M+H] + cation. This targeted ionization drastically lowers the limit of detection (LOD) and ensures a clean, dominant signal at 127.0866 m/z .

LCHRMS A Sample Prep (0.1 mg/mL in MeOH) B UHPLC Separation (C18 Column, Acidic Mobile Phase) A->B Injection C ESI+ Ionization (Protonation of 2° Amine) B->C Elution D HRMS Detection (Orbitrap/TOF) C->D Ion Transfer E Data Analysis (m/z 127.0866 [M+H]+) D->E Mass Spectra

Figure 1: LC-HRMS analytical workflow for the exact mass characterization of the compound.

Structural Utility in Drug Design

The architecture of 3-(Methylamino)oxolane-3-carbonitrile is not arbitrary; it is engineered to solve specific pharmacokinetic and pharmacodynamic challenges in medicinal chemistry.

Escaping Flatland via the Oxolane Core

Historically, high-throughput screening libraries were dominated by flat, planar aromatic rings, which often led to poor aqueous solubility and high off-target toxicity. As established by Lovering et al., increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate directly correlates with improved clinical success rates[3]. The oxolane (tetrahydrofuran) ring in this compound provides a rigid, 3D, sp3-rich scaffold that enhances aqueous solubility while preventing the non-specific π−π stacking often responsible for off-target protein binding.

The Nitrile Pharmacophore

The carbonitrile group at the C3 position is a highly privileged pharmacophore. As detailed in comprehensive reviews of nitrile-containing pharmaceuticals by Fleming et al., the nitrile group is metabolically robust and occupies a very small steric volume (approximately one-eighth the volume of a methyl group)[4]. Causally, it serves two primary functions in drug design:

  • Hydrogen Bond Acceptor: The electronegative nitrogen acts as a strong, directional hydrogen bond acceptor to interact with deep, narrow binding pockets in target kinases or receptors.

  • Covalent Warhead: When positioned strategically, the electrophilic carbon of the nitrile group can undergo reversible or irreversible nucleophilic attack by catalytic cysteine residues, a mechanism widely exploited in the design of targeted protease inhibitors.

StructureUtility Core 3-(Methylamino)oxolane-3-carbonitrile C6H10N2O Oxolane Oxolane (THF) Ring Increases Fsp3 & Aqueous Solubility Core->Oxolane Nitrile C3-Carbonitrile H-Bond Acceptor / Covalent Warhead Core->Nitrile Amine C3-Methylamino Synthetic Vector (Amidation/Alkylation) Core->Amine

Figure 2: Pharmacophoric utility of 3-(Methylamino)oxolane-3-carbonitrile in rational drug design.

References

  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, 2022. URL: [Link]

  • Lovering, F., Bikker, J., Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. URL: [Link]

  • Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, 2010. URL: [Link]

Sources

Exploratory

Thermodynamic stability of 3-(Methylamino)oxolane-3-carbonitrile at room temperature

Thermodynamic Stability and Kinetic Dynamics of 3-(Methylamino)oxolane-3-carbonitrile at Ambient Conditions Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Kinetic Dynamics of 3-(Methylamino)oxolane-3-carbonitrile at Ambient Conditions

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Profiling

3-(Methylamino)oxolane-3-carbonitrile (also known as 3-(methylamino)tetrahydrofuran-3-carbonitrile) is a highly functionalized α-tertiary aminonitrile. As a critical intermediate in the synthesis of spirocyclic unnatural amino acids and pharmaceutical pharmacophores, understanding its thermodynamic stability at room temperature (20–25 °C) is paramount.

Unlike simple aliphatic aminonitriles, this molecule's stability is governed by a delicate interplay between steric strain and electronic inductive effects . Because it is synthesized via the multicomponent Strecker reaction of oxolan-3-one, methylamine, and a cyanide source[1], it exists as part of a dynamic covalent system. At room temperature, the isolated, anhydrous compound is thermodynamically stable. However, its behavior in solution is highly dependent on the microenvironment, driven by the reversible retro-Strecker pathway[2].

Mechanistic Causality: The Retro-Strecker Equilibrium

The thermodynamic stability of any α-aminonitrile is defined by its propensity to undergo a retro-Strecker reaction—the heterolytic cleavage of the C–CN bond to yield an iminium ion and a free cyanide anion[3]. For 3-(Methylamino)oxolane-3-carbonitrile, two opposing forces dictate this equilibrium at room temperature:

  • Steric Promotion of Dissociation: The C3 carbon of the oxolane ring is fully substituted (α,α-disubstituted). The transition from an sp3 -hybridized aminonitrile to an sp2 -hybridized ketiminium ion relieves significant steric crowding. Consequently, highly substituted aminonitriles inherently possess a higher kinetic rate of retro-Strecker dissociation at room temperature compared to their less-substituted counterparts[4].

  • Electronic Suppression of Dissociation (The Inductive Penalty): The oxygen atom within the oxolane ring sits at the β -position relative to the reactive C3 center. Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). If the C–CN bond cleaves, a localized positive charge develops on the resulting ketiminium ion. The β -oxygen severely destabilizes this adjacent carbocationic/iminium character.

Conclusion on Causality: The profound thermodynamic penalty imposed by the oxolane oxygen's inductive effect overrides the steric drive to dissociate. Therefore, the equilibrium constant ( Keq​ ) at room temperature heavily favors the intact 3-(Methylamino)oxolane-3-carbonitrile, provided the system is kept free of moisture and Lewis acids that could trap the cyanide or iminium intermediates[2].

RetroStrecker Ketone Oxolan-3-one + Methylamine + HCN Iminium Ketiminium Ion Intermediate Ketone->Iminium Condensation (-H2O) Aminonitrile 3-(Methylamino)oxolane- 3-carbonitrile Iminium->Aminonitrile Cyanide Addition (Forward Strecker) Aminonitrile->Iminium Retro-Strecker (Dissociation) Degradation Hydrolysis Products (Amide/Acid) Aminonitrile->Degradation H2O / H+ or OH-

Caption: Thermodynamic equilibrium of 3-(Methylamino)oxolane-3-carbonitrile and degradation pathways.

Environmental Determinants of Stability

While the molecule is internally stabilized against dissociation, external environmental factors can shift the thermodynamic equilibrium, leading to degradation. The primary degradation pathway at room temperature is hydrolysis. The nitrile moiety can be hydrolyzed to an amide and subsequently to an α -amino acid, or the transient iminium ion can be hydrolyzed back to the starting ketone and amine[5].

Table 1: Thermodynamic Stability Matrix at Room Temperature (25 °C)
Environmental ConditionDominant StateStability ProfileMechanistic Rationale
Anhydrous, Neat (Solid/Liquid) Intact AminonitrileHigh (>99% intact over 6 months)Lack of solvent prevents ionization and heterolytic C-CN cleavage.
Aprotic Organic Solvents (e.g., MeCN, DCM) Intact AminonitrileHigh ( Keq​ favors forward Strecker)Solvation of transient ions is poor; equilibrium heavily favors the neutral covalent adduct.
Aqueous Neutral (pH 7.0) Slow EquilibriumModerate (Slow hydrolysis)Water acts as a nucleophile. Slow conversion to oxolan-3-one via iminium hydrolysis.
Aqueous Acidic (pH < 3.0) Degradation (Hydrolysis)Low (Rapid conversion to Acid)Protonation of the nitrile nitrogen activates it toward nucleophilic attack by water, driving irreversible hydrolysis to the carboxylic acid[1].
Presence of Lewis Acids (e.g., ZnBr2) Dissociated (Iminium)Low (Dynamic exchange)Lewis acids coordinate to the cyanide, lowering the activation energy for the retro-Strecker reaction and shifting equilibrium[2].

Experimental Protocols: Self-Validating Stability Profiling

To rigorously validate the thermodynamic stability of 3-(Methylamino)oxolane-3-carbonitrile for drug development purposes, a self-validating quantitative NMR (qNMR) workflow is required. This protocol not only measures degradation but uses an internal standard to ensure mass balance, proving whether the molecule is undergoing reversible dissociation or irreversible degradation.

Protocol: qNMR Thermodynamic Stability and Mass Balance Assay

Objective: Quantify the equilibrium constant and degradation rate of the aminonitrile at 25 °C in various solvent environments.

Materials:

  • Analyte: 3-(Methylamino)oxolane-3-carbonitrile (High purity, >98%)

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) - chosen for its lack of overlapping resonances and high stability.

  • Solvents: CDCl3​ (anhydrous), D2​O (buffered to pH 7.4), CD3​CN .

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 0.05 M stock solution of the TMB internal standard in the chosen deuterated solvent.

  • Sample Formulation: Weigh exactly 15.0 mg of 3-(Methylamino)oxolane-3-carbonitrile into a clean, dry glass vial.

  • Dissolution & Baseline Acquisition (t=0): Add 600 μL of the IS stock solution to the vial. Transfer immediately to an NMR tube. Acquire a baseline 1H -NMR spectrum (minimum 16 scans, relaxation delay D1​≥10s for accurate quantitation).

  • Signal Integration: Integrate the IS peak (aromatic protons at ~6.1 ppm) and set to a known value. Integrate the isolated N-methyl protons of the aminonitrile (~2.4 ppm) and the α -protons of the oxolane ring to establish the t=0 molar ratio.

  • Incubation: Incubate the NMR tube in a controlled environment chamber at exactly 25.0 °C.

  • Longitudinal Monitoring: Acquire 1H -NMR spectra at t=1h,4h,24h,72h, and 168h (1 week).

  • Data Analysis & Causality Check:

    • Mass Balance Verification: Calculate the total molar sum of intact aminonitrile + any visible oxolan-3-one (degradation product) + any visible iminium species against the IS. If the total moles remain constant but the aminonitrile peak decreases, the system is undergoing a closed retro-Strecker equilibrium.

    • Irreversible Degradation: If new peaks corresponding to amides/carboxylic acids appear, irreversible hydrolysis is occurring.

Workflow Prep Prepare Sample with TMB Internal Standard Acquire Acquire Baseline qNMR (t=0) Prep->Acquire Incubate Incubate at 25°C (Various Solvents) Acquire->Incubate Monitor Longitudinal qNMR (t=1h to 168h) Incubate->Monitor Analyze Mass Balance & Equilibrium Analysis Monitor->Analyze

Caption: Self-validating qNMR workflow for profiling aminonitrile thermodynamic stability.

Implications for Drug Development

For process chemists and drug development professionals, the thermodynamic profile of 3-(Methylamino)oxolane-3-carbonitrile dictates specific handling requirements:

  • Storage: The compound must be stored under an inert atmosphere (Argon/Nitrogen) at sub-ambient temperatures (preferably 2–8 °C) to indefinitely arrest any trace moisture-induced hydrolysis, though it will survive short-term excursions to room temperature without degradation.

  • Downstream Synthesis: When utilizing this intermediate for the synthesis of spirocyclic amino acids, the hydrolysis of the nitrile group (to the carboxylic acid) requires aggressive conditions (e.g., 6M HCl at reflux)[1]. The stability of the molecule at room temperature ensures that unwanted premature hydrolysis does not occur during standard workups or chromatographic purifications.

References

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at:[Link]

  • Vongvilai, P., et al. (2009). Dynamic Asymmetric Multicomponent Resolution: Lipase-Mediated Amidation of a Double Dynamic Covalent System. Journal of the American Chemical Society. Available at:[Link]

  • Foden, C. S., et al. (2020). Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. ChemRxiv. Available at:[Link]

  • Osorio-Nieto, A., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. PMC. Available at:[Link]

Sources

Foundational

Solubility Profile of 3-(Methylamino)oxolane-3-carbonitrile in Organic Solvents: A Technical Guide

Executive Summary 3-(Methylamino)oxolane-3-carbonitrile (CAS: 1342898-74-1) is a highly functionalized, polar aliphatic heterocycle frequently utilized as a specialized building block in pharmaceutical synthesis (e.g., a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylamino)oxolane-3-carbonitrile (CAS: 1342898-74-1) is a highly functionalized, polar aliphatic heterocycle frequently utilized as a specialized building block in pharmaceutical synthesis (e.g., as a precursor for non-natural amino acids via Strecker-type pathways). Due to its unique structural topology—combining an ether, a secondary amine, and a nitrile group on a compact tetrahydrofuran (oxolane) scaffold—its solvation thermodynamics present specific challenges and opportunities during drug development. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, grounded in thermodynamic principles and validated experimental methodologies.

Structural Analysis and Solvation Thermodynamics

To predict and understand the solubility of 3-(Methylamino)oxolane-3-carbonitrile, we must first deconstruct its molecular descriptors and functional group contributions.

Functional Group Contributions and pKa Implications

The molecule features three distinct interaction sites:

  • Oxolane (Tetrahydrofuran) Ring: Provides moderate polarity and acts as a hydrogen-bond (H-bond) acceptor via the ether oxygen.

  • Carbonitrile (-C≡N) Group: Imparts a strong, linear dipole moment and serves as a potent H-bond acceptor.

  • Secondary Amine (-NHCH₃): Acts as both an H-bond donor and acceptor.

Field-Proven Insight (Causality): In typical alkylamines, the secondary amine would possess a pKa of ~10.5, making it easily ionizable. However, the strongly electron-withdrawing nature of the adjacent α -cyano group (-I inductive effect) significantly depresses the basicity of the amine (estimated pKa ~5.0–6.0). Consequently, in most neutral organic solvents, the molecule exists almost entirely as a neutral free base . This prevents complex ion-pair solvation dynamics and dictates that solubility is driven purely by dipole-dipole interactions and hydrogen bonding, rather than ionic stabilization.

Hansen Solubility Parameters (HSP) Framework

According to the Hansen Solubility Parameters (HSP) framework [1], the total cohesive energy of a liquid is divided into three components: dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ). Given its structure, 3-(Methylamino)oxolane-3-carbonitrile exhibits exceptionally high δp​ and δh​ values. Solvents with complementary HSP values—specifically those capable of disrupting the strong intermolecular H-bond network of the solid crystal lattice—will yield the highest solubility.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic descriptors, the quantitative solubility of 3-(Methylamino)oxolane-3-carbonitrile across various organic solvent classes is summarized below.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Solvation MechanismEst. Solubility (mg/mL)
Polar Protic Methanol32.7Strong H-bond donor/acceptor complement> 100 (Highly Soluble)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong dipole-dipole; potent H-bond acceptor> 100 (Highly Soluble)
Halogenated Dichloromethane (DCM)8.9Moderate dipole-dipole interactions50 - 100 (Soluble)
Ester Ethyl Acetate6.0Weak H-bond acceptor; moderate polarity10 - 50 (Moderately Soluble)
Non-Polar Heptane1.9Weak dispersion forces only< 1 (Practically Insoluble)

Experimental Protocols for Solubility Determination

To generate regulatory-compliant solubility data, kinetic methods (like solvent-shift assays) must be avoided due to supersaturation artifacts. Instead, the Isothermal Shake-Flask Method , adapted from USP <1236> [2] and OECD Test Guideline 105 [3], is the gold standard for determining true thermodynamic equilibrium solubility.

The Self-Validating Shake-Flask Methodology

A robust protocol must be a self-validating system. The following workflow incorporates internal controls to mathematically prove that equilibrium has been reached and that no phase-separation artifacts have skewed the data.

Step 1: Solvent Saturation

  • Add an excess amount of solid 3-(Methylamino)oxolane-3-carbonitrile (e.g., 200 mg) to a glass vial containing 1.0 mL of the target organic solvent.

  • Causality: An excess of solid must remain visible at all times to ensure the solution is saturated and the chemical potential of the solid equals that of the solute in solution.

Step 2: Isothermal Equilibration

  • Seal the vials and agitate them in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C.

Step 3: Self-Validation via Time-Course Sampling

  • Extract 100 µL aliquots at t=24 hours and t=48 hours.

  • Causality: Thermodynamic equilibrium is only validated if the concentration difference between the 24h and 48h time points is <5% . If ΔC>5% , agitation must continue.

Step 4: Phase Separation (Critical Step)

  • Subject the aliquots to ultracentrifugation (15,000 rpm for 15 minutes) rather than syringe filtration.

  • Causality: Highly polar, low-molecular-weight compounds can non-specifically bind to standard PTFE or nylon filter membranes, leading to artificially low solubility readings. Centrifugation guarantees phase separation without introducing surface-adsorption variables.

Step 5: Analytical Quantification

  • Dilute the supernatant appropriately with the mobile phase and quantify via HPLC-UV (using a hydrophilic interaction liquid chromatography (HILIC) column due to the analyte's high polarity).

G A 1. Solute & Solvent Preparation (Excess 3-(Methylamino)oxolane-3-carbonitrile) B 2. Isothermal Agitation (25°C, 24h Initial Equilibration) A->B C 3. Equilibrium Validation (Sample at 24h and 48h: ΔC < 5%) B->C D 4. Phase Separation (Ultracentrifugation to avoid membrane adsorption) C->D E 5. Analytical Quantification (HPLC-UV / GC-MS Analysis) D->E

Workflow for self-validating thermodynamic equilibrium solubility determination.

Implications for Chemical Synthesis and Drug Development

Understanding this solubility profile unlocks critical efficiencies in downstream processing:

Liquid-Liquid Extraction (LLE) Limitations

Because the compound is highly soluble in polar solvents but insoluble in non-polar solvents, purification from crude reaction mixtures via standard LLE requires careful solvent selection. Field-Proven Insight: Due to the depressed pKa of the α -aminonitrile, the compound cannot be easily extracted into mild aqueous acids (unlike typical aliphatic amines). It will remain largely in the organic phase (e.g., DCM or Ethyl Acetate) unless highly concentrated acid is used. However, strong acids risk hydrolyzing the delicate nitrile group into an amide or carboxylic acid. Therefore, direct solvent-based crystallization or silica gel chromatography is highly preferred over acid-base extraction for this specific molecule.

Crystallization Optimization

The steep solubility gradient between polar protic solvents (Methanol) and non-polar solvents (Heptane) makes this an ideal candidate for anti-solvent crystallization . Dissolving the crude product in a minimal volume of warm ethyl acetate and slowly titrating in heptane will rapidly decrease the dielectric constant of the medium, forcing the highly polar 3-(Methylamino)oxolane-3-carbonitrile to nucleate and precipitate with high purity.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition. Charles M. Hansen. CRC Press / Routledge. URL:[Link]

  • USP <1236>: Solubility Measurements Chapter. United States Pharmacopeia. Biorelevant Guidelines. URL:[Link]

  • OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD) Testing Guidelines. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Methylamino)oxolane-3-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals Executive Summary: Data Unavailability and a Path Forward A comprehensive search of scientific literature and chemical databases reveals th...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Executive Summary: Data Unavailability and a Path Forward

A comprehensive search of scientific literature and chemical databases reveals that experimentally determined boiling and melting points for 3-(Methylamino)oxolane-3-carbonitrile (CAS No. 1342898-74-1) are not publicly available at the time of this publication. This guide provides a framework for researchers to address this data gap. It offers a theoretical analysis of the expected physicochemical properties based on structural analogues, and presents detailed, field-proven protocols for the experimental determination of these crucial parameters. This document is intended to serve as a practical whitepaper for the characterization of this and other novel chemical entities.

Theoretical Assessment and Physicochemical Rationale

The structure of 3-(Methylamino)oxolane-3-carbonitrile suggests specific intermolecular forces that will govern its melting and boiling points. To form a hypothesis, we can analyze its constituent parts and compare it to a known analogue, Oxolane-3-carbonitrile (CAS No. 14631-44-8).

Comparative Analysis with Oxolane-3-carbonitrile

The closest structural analogue with available data is Oxolane-3-carbonitrile, which lacks the methylamino group at the C3 position.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Oxolane-3-carbonitrileC₅H₇NO97.12~207.4 at 760 mmHg[1][2]
3-(Methylamino)oxolane-3-carbonitrile C₆H₁₀N₂O 126.16 Data Not Available
Predicted Impact of the N-Methylamino Group

The introduction of a methylamino (-NHCH₃) group at the tertiary carbon (C3) is expected to significantly alter the physical properties of the molecule for two primary reasons:

  • Increased Molecular Weight and van der Waals Forces : The addition of a -NHCH₃ group increases the molecular weight from 97.12 to 126.16 g/mol . This larger electron cloud enhances the strength of transient dipole-dipole interactions (London dispersion forces), which will require more energy to overcome, thus leading to a higher boiling point.

  • Introduction of Hydrogen Bonding : The secondary amine provides a hydrogen bond donor (-N-H) and an acceptor (the lone pair on the nitrogen). This introduces a strong, specific intermolecular force that is absent in Oxolane-3-carbonitrile. Hydrogen bonding will significantly increase the energy required to transition from solid to liquid (melting) and from liquid to gas (boiling).

Experimental Determination Protocols

Given the absence of literature data, the following protocols outline the necessary steps for an accurate experimental determination of the melting and boiling points. These protocols are designed to be self-validating and are standard practice in chemical research.

Protocol for Melting Point Determination

This protocol uses the capillary method, which is suitable for small sample quantities and provides high accuracy.

Principle : A small, powdered sample is heated slowly in a capillary tube. The melting point range is the temperature from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.[3][4]

Apparatus :

  • Melting point apparatus (e.g., Mel-Temp or similar)[5]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure :

  • Sample Preparation : Ensure the sample is completely dry. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube : Jab the open end of a capillary tube into the powder. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.[6]

  • Initial (Rapid) Determination : Place the loaded capillary into the heating block of the apparatus. Heat at a rapid rate (e.g., 10-15 °C per minute) to find an approximate melting range. This prevents spending excessive time on the precise measurement.[5]

  • Precise Determination : Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step. Place a new, freshly packed capillary tube into the apparatus.

  • Heating and Observation : Heat the sample at a slow, controlled rate (1-2 °C per minute) once you are within 20 °C of the approximate melting point.[6]

  • Recording the Range :

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) when the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

  • Validation : Repeat the precise determination at least twice with fresh samples. The results should be consistent within 1-2 °C.

Protocol for Micro-Boiling Point Determination

For novel compounds available in limited quantities, a micro-boiling point determination using the Thiele tube method is highly effective and resource-conscious.[7][8]

Principle : A small sample in a test tube with an inverted capillary is heated. Air trapped in the capillary expands and escapes. Upon cooling, the vapor pressure inside the capillary drops, and when it equals the atmospheric pressure, the liquid is drawn into the capillary. The temperature at which this occurs is the boiling point.[7]

Apparatus :

  • Thiele tube

  • Heat source (Bunsen burner or heating mantle)

  • High-temperature mineral oil or silicone oil

  • Thermometer (-10 to 300 °C range)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure :

  • Setup : Fill the Thiele tube with oil to a level just above the top of the side-arm.

  • Sample Preparation : Add approximately 0.5 mL of 3-(Methylamino)oxolane-3-carbonitrile to the small test tube.

  • Capillary Insertion : Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Assembly : Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the oil level to prevent degradation.

  • Heating : Immerse the assembly in the Thiele tube. Gently heat the side arm of the Thiele tube. The shape of the tube is designed to create convection currents for even heat distribution.[8]

  • Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement : Remove the heat source and allow the apparatus to cool slowly.

  • Recording the Boiling Point : Carefully observe the capillary. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[7]

  • Barometric Pressure : Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Workflow and Data Validation

The following diagram illustrates the logical flow for the comprehensive characterization of the melting and boiling points of a novel compound.

Caption: Workflow for Experimental Determination of Physical Properties.

Alternative Methodologies: Computational Prediction

For a theoretical estimation prior to experimental work, Quantitative Structure-Property Relationship (QSPR) models can be employed.[2][9][10] These computational methods use molecular descriptors derived from the compound's structure to predict properties like boiling point. While predictive and useful for hypothesis generation, they are not a substitute for rigorous experimental data. The accuracy of QSPR models depends heavily on the quality of the training dataset and the applicability of the model to the specific chemical class of the new compound.[1][11]

References

  • Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model . Journal of Chemical Information and Computer Sciences. [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some organic Compounds . Nepalese Journal of Chemistry. [Link]

  • Quantitative structure–activity relationship-based computational approaches for the development of therapeutics . National Center for Biotechnology Information. [Link]

  • Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

  • Melting point determination . University of Calgary. [Link]

  • BOILING POINT DETERMINATION . University of Calgary. [Link]

  • Experiment 1 - Melting Points . University of Missouri–St. Louis. [Link]

  • Experiment 1: Melting-point Determinations . Athabasca University. [Link]

  • Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]

  • Determination of Melting Point Lab . My Life Science Career. [Link]

Sources

Foundational

Preliminary Pharmacological Screening of 3-(Methylamino)oxolane-3-carbonitrile: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary & Structural Rationale In the pursuit of novel therapeutics, escaping the "flatland" of traditional planar aromatics is a primary objective for medicinal chemists. 3-(Methylamino)oxolane-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the pursuit of novel therapeutics, escaping the "flatland" of traditional planar aromatics is a primary objective for medicinal chemists. 3-(Methylamino)oxolane-3-carbonitrile (CAS 1342898-74-1) represents a highly functionalized, sp³-rich, low-molecular-weight scaffold ideal for Fragment-Based Drug Discovery (FBDD)[1].

The structural architecture of this compound offers distinct pharmacological advantages:

  • Oxolane (Tetrahydrofuran) Ring: Confers high aqueous solubility and acts as a hydrogen-bond acceptor[2].

  • Quaternary Stereocenter (C3): The geminal substitution of a carbonitrile and a methylamino group restricts conformational flexibility, reducing the entropic penalty upon target binding.

  • Carbonitrile Vector: Can function as a potent hydrogen-bond acceptor deep within kinase hinge regions or as a reversible covalent warhead targeting catalytic cysteine residues[2].

  • Methylamino Vector: Provides a highly reactive site for rapid library expansion via amide coupling, reductive amination, or sulfonylation.

To successfully transition this fragment into a lead compound, a rigorous, self-validating preliminary screening cascade is required. This whitepaper outlines the authoritative protocols for biophysical target binding, in vitro ADME profiling, and cellular safety screening.

Phase 1: Target-Agnostic Biophysical Screening (SPR)

Because fragments like 3-(Methylamino)oxolane-3-carbonitrile typically exhibit weak initial binding affinities (K_D in the µM to mM range), traditional biochemical assays often lack the sensitivity to detect them. Surface Plasmon Resonance (SPR) is the gold standard for this phase, as it detects low-molecular-weight compounds (<200 Da) in real-time and provides critical kinetic data (K_on, K_off) and binding stoichiometry[3].

Causality in Experimental Design

Fragment screening requires high compound concentrations (up to 500 µM), necessitating high concentrations of DMSO. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the sample can generate a bulk shift that masks or mimics fragment binding[3]. Therefore, a rigorous DMSO calibration curve is a mandatory self-validating step to eliminate false positives[3].

Step-by-Step SPR Protocol
  • Target Immobilization: Immobilize the target protein (e.g., a kinase or protease) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to achieve a density of 2000–3000 Response Units (RU).

  • Solvent Correction: Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Inject these solutions to create a correction plot for bulk refractive index changes[3].

  • Fragment Preparation: Dissolve 3-(Methylamino)oxolane-3-carbonitrile in 100% DMSO, then dilute into the running buffer to a final concentration range of 10 µM to 500 µM (maintaining exactly 5.0% DMSO).

  • Injection: Inject the fragment over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation[4].

  • Data Analysis: Subtract the reference flow cell and blank injections (double referencing). Fit the steady-state binding levels to a 1:1 Langmuir binding model to determine the K_D[4].

SPR_Workflow Target Target Immobilization (Amine Coupling) DMSO DMSO Calibration (Solvent Correction) Target->DMSO Screen Fragment Injection (3-MAOC at 10-500 µM) DMSO->Screen Wash Dissociation & Wash (K_off Measurement) Screen->Wash Data Data Analysis (K_D & Ligand Efficiency) Wash->Data

Caption: Workflow for SPR-based fragment screening emphasizing the critical DMSO calibration step.

Phase 2: In Vitro ADME & Metabolic Stability

A fragment's utility is dictated by its metabolic survivability. The liver is the primary site of drug metabolism, driven largely by the Cytochrome P450 (CYP) superfamily[5]. For 3-(Methylamino)oxolane-3-carbonitrile, the methylamino group is highly susceptible to CYP-mediated N-demethylation, while the oxolane ring may undergo alpha-oxidation.

Causality in Experimental Design

To isolate Phase I oxidative metabolism, we utilize Human Liver Microsomes (HLM) supplemented with NADPH[6]. A critical self-validating control in this protocol is the minus-cofactor (-NADPH) incubation . If the compound degrades in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis of the nitrile) rather than enzymatic clearance[5], fundamentally altering the medicinal chemistry optimization strategy.

Step-by-Step Microsomal Stability Protocol
  • Preparation: Thaw Human Liver Microsomes on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂[7].

  • Reaction Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and 3-(Methylamino)oxolane-3-carbonitrile (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes[6].

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH[7].

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide)[6].

  • Centrifugation: Centrifuge the quenched samples at 15,000 rpm for 5 minutes at 4°C to precipitate proteins[7].

  • Quantification: Analyze the supernatant via LC-TOF-MS or LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (t_1/2)[5].

CYP_Clearance Compound 3-MAOC (Parent Fragment) CYP Hepatic CYP450 (HLM) Compound->CYP Analysis LC-MS/MS Quantification Compound->Analysis Remaining Parent Metabolite Oxidized Metabolite (e.g., N-demethylated) CYP->Metabolite Biotransformation NADPH NADPH Cofactor (Electron Donor) NADPH->CYP Metabolite->Analysis

Caption: Phase I metabolic clearance pathway of 3-MAOC via CYP450 enzymes requiring NADPH.

Phase 3: Cytotoxicity & Safety Profiling

Before advancing a fragment into complex cellular assays, its basal cytotoxicity must be established. We utilize the HepG2 human liver carcinoma cell line, as it retains trace hepatic metabolizing capabilities, offering a more predictive hepatotoxicity model than standard fibroblasts[8].

Causality in Experimental Design

Traditional tetrazolium-based assays (like MTT) rely on the reductive capacity of the cell, which can be artificially skewed by chemical reducing agents or metabolic shifts[9]. To ensure trustworthiness, we employ the CellTiter-Glo Luminescent Cell Viability Assay . This assay directly quantifies ATP—the fundamental indicator of metabolically active cells—via a luciferase/luciferin reaction[10]. The assay is self-validating when run alongside an ATP standard curve, ensuring the luminescent readout is strictly proportional to viable cell number[8].

Step-by-Step CellTiter-Glo Protocol
  • Cell Seeding: Seed HepG2 cells at a density of 25,000 cells per well in 100 µL of MEM supplemented with 10% FBS in an opaque-walled 96-well plate[8]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of 3-(Methylamino)oxolane-3-carbonitrile (ranging from 0.1 µM to 500 µM) to establish a dose-response curve. Maintain a final DMSO concentration of ≤0.2%[9]. Incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature (22°C) for 30 minutes. This prevents temperature gradients from causing edge effects in the luminescent signal[9].

  • Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo Reagent to each well[9].

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[8].

  • Detection: Record luminescence using a microplate reader. Calculate the IC₅₀ based on the percentage of luminescence relative to the vehicle control[10].

CTG_Logic Cells HepG2 Cells + 3-MAOC Viability Metabolically Active? (ATP Present) Cells->Viability Lysis Cell Lysis + Luciferase/Luciferin Viability->Lysis Light Luminescence (Proportional to ATP) Lysis->Light Mg2+, O2 Readout Viability % Calculation Light->Readout

Caption: Biochemical logic of the CellTiter-Glo assay linking cellular ATP to a luminescent readout.

Data Synthesis & Benchmarking

To determine if 3-(Methylamino)oxolane-3-carbonitrile (or its immediate derivatives) warrants progression to lead optimization, the quantitative data extracted from the above protocols must be benchmarked against industry standards for FBDD.

ParameterAssay MethodologyTarget Benchmark for FragmentsRationale
Binding Affinity (K_D) Surface Plasmon Resonance (SPR)< 500 µMTypical starting point for fragments; allows room for MW growth.
Ligand Efficiency (LE) Calculated from SPR K_D> 0.3 kcal/mol per heavy atomEnsures binding energy is efficiently distributed across the small sp³ scaffold.
Intrinsic Clearance (CL_int) Human Liver Microsomes (HLM)< 50 µL/min/mg proteinIndicates acceptable metabolic stability to allow for in vivo PK proof-of-concept.
Cytotoxicity (IC₅₀) CellTiter-Glo (HepG2)> 100 µMEnsures the fragment is not inherently toxic, providing a wide therapeutic window.
Chemical Stability HLM (-NADPH control)> 95% remaining at 60 minConfirms the carbonitrile group is not undergoing spontaneous hydrolysis.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties. Assay Guidance Manual.[Link]

  • 2.3.6. ADME Assays. Bio-protocol.[Link]

  • Oxolane-3-carbonitrile. PubChem.[Link]

  • 88-4565-12 Enamine 化合物 250mg CAS No:1342898-74-1. AS ONE.[Link]

  • SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS ONE.[Link]

  • Microsomal Stability Assay. Creative Bioarray.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 3-(Methylamino)oxolane-3-carbonitrile as a Versatile Pharmaceutical Intermediate

Abstract In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational chemical building blocks that...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational chemical building blocks that enable the construction of Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides a detailed examination of 3-(Methylamino)oxolane-3-carbonitrile, a highly functionalized heterocyclic compound, detailing its properties, synthetic utility, and practical application protocols. The molecule's unique combination of a stable oxolane scaffold, a reactive nitrile group, a secondary amine, and a crucial quaternary stereocenter at the C3 position makes it a valuable and versatile intermediate for creating novel pharmaceutical candidates. These application notes are designed for researchers, medicinal chemists, and process development scientists, offering both the theoretical basis and practical methodologies for leveraging this intermediate in API synthesis campaigns.

Physicochemical Profile and Safety Data

A thorough understanding of a chemical intermediate's properties is the foundation of its effective and safe utilization.

Key Properties

The fundamental physicochemical data for 3-(Methylamino)oxolane-3-carbonitrile are summarized below.

PropertyValueSource
CAS Number 1342898-74-1[3]
Molecular Formula C₆H₁₀N₂O[3]
Molecular Weight 126.16 g/mol [3]
Appearance (Expected) Colorless to pale yellow oil or low-melting solidGeneral chemical knowledge
Purity >95% (Typical for research-grade)General chemical knowledge
Safety and Handling

Hazard Profile (Inferred):

  • H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

Recommended Precautions (P-Statements):

  • P261: Avoid breathing mist, vapours, or spray.[5][6]

  • P271: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[6]

  • P280: Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[5][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Core Synthetic Applications & Mechanistic Rationale

The synthetic power of 3-(Methylamino)oxolane-3-carbonitrile stems from its dense and strategically positioned functional groups. Each offers a handle for specific chemical transformations, allowing for divergent synthesis pathways from a single, common intermediate.

  • The Nitrile Group (-C≡N): This is arguably the most versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, a key component of many drugs. Alternatively, it can be reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to a primary amine, providing another point for molecular elaboration. The nitrile itself can also participate in cycloaddition reactions.[7] This versatility makes it a precursor to compounds like the 3-amino-tetrahydrofuran-3-carboxylic acid amides mentioned in pharmaceutical patents, highlighting its industrial relevance.[8]

  • The Secondary Amine (-NHCH₃): As a nucleophile, the secondary amine is readily available for a wide range of bond-forming reactions, including N-acylation with acid chlorides or anhydrides, N-alkylation with alkyl halides, and N-sulfonylation with sulfonyl chlorides. These reactions are fundamental in medicinal chemistry for modifying a molecule's properties.

  • The Oxolane Ring (Tetrahydrofuran): The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry. It is a polar, non-aromatic heterocycle that can improve aqueous solubility and act as a hydrogen bond acceptor, often enhancing the pharmacokinetic profile of a drug candidate.

  • The Quaternary Stereocenter: The carbon atom at the 3-position is a chiral center bonded to four different substituents. The use of an enantiomerically pure form of this intermediate allows for the direct synthesis of stereochemically defined APIs, avoiding costly and often low-yielding chiral separation steps later in the synthesis.

Synthetic_Utility cluster_molecule 3-(Methylamino)oxolane-3-carbonitrile cluster_groups Key Reactive Sites cluster_products Potential API Scaffolds mol Structure nitrile Nitrile (-CN) Hydrolysis -> Acid Reduction -> Amine amine Secondary Amine (-NHCH₃) Acylation, Alkylation, Sulfonylation chiral Quaternary Stereocenter Enantioselective Synthesis ring Oxolane Ring Pharmacokinetic Scaffold acid_deriv Carboxylic Acid Derivatives nitrile->acid_deriv Hydrolysis amine_deriv Diamino Derivatives nitrile->amine_deriv Reduction complex_heterocycles Fused Ring Systems nitrile->complex_heterocycles Multi-step Synthesis amide_deriv Amide Derivatives amine->amide_deriv Acylation amine->complex_heterocycles Multi-step Synthesis ring->complex_heterocycles Multi-step Synthesis

Caption: Key reactive sites of 3-(Methylamino)oxolane-3-carbonitrile.

Experimental Protocols

The following protocols are representative examples of how to utilize and analyze 3-(Methylamino)oxolane-3-carbonitrile in a laboratory setting.

Protocol 1: Synthesis of a Representative N-Acylated Derivative

This protocol details the N-acylation of the intermediate with benzoyl chloride. This is a foundational reaction that demonstrates the reactivity of the methylamino group.

Objective: To synthesize N-benzoyl-3-(methylamino)oxolane-3-carbonitrile.

Causality and Rationale:

  • Inert Atmosphere: The reaction is run under nitrogen to prevent atmospheric moisture from reacting with the highly reactive benzoyl chloride.

  • Aprotic Solvent: Dichloromethane (DCM) is used as it is aprotic and effectively dissolves both the starting material and reagents without participating in the reaction.

  • Acid Scavenger: Triethylamine (TEA) is a non-nucleophilic base used to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.

  • Controlled Addition: Benzoyl chloride is added dropwise at 0 °C to control the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a rapid and simple way to monitor the consumption of the starting material and the formation of the product.

Acylation_Workflow start Dissolve Intermediate & TEA in DCM cool Cool to 0 °C (Ice Bath) start->cool add Add Benzoyl Chloride (Dropwise) cool->add react Stir at RT (Monitor by TLC) add->react workup Aqueous Workup (Wash & Dry) react->workup purify Purify by Column Chromatography workup->purify end Characterize Pure Product purify->end

Caption: Workflow for the N-acylation of the intermediate.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(Methylamino)oxolane-3-carbonitrile (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure N-acylated product.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity.

Protocol 2: Analytical Characterization by RP-HPLC and LC-MS

This protocol provides a robust method for determining the purity of the intermediate and for analyzing the outcome of reactions.

Objective: To establish a reliable analytical method for purity assessment and reaction monitoring.

Causality and Rationale:

  • Reversed-Phase (RP) HPLC: This is the standard technique for analyzing small organic molecules. A non-polar stationary phase (C18) is used with a polar mobile phase, which is ideal for this moderately polar compound.

  • Mobile Phase Modifier: Formic acid (0.1%) is added to both mobile phase components to acidify the eluent. This ensures that the amine functionality is protonated, leading to sharper, more symmetrical peaks and improved chromatographic resolution.

  • Gradient Elution: A gradient from high aqueous content to high organic content ensures that compounds with a wide range of polarities can be eluted and separated effectively within a single run.

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer allows for the definitive confirmation of the molecular weight of the eluting peaks, providing irrefutable evidence for the identity of the starting material, product, and any byproducts.

Analytical_Workflow prep Sample Preparation (Dissolve in ACN/H₂O) inject Inject into HPLC-MS prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Detection (UV & Mass Spectrometry) separate->detect analyze Data Analysis (Purity %, Mass ID) detect->analyze report Generate Report analyze->report

Sources

Application

Application Note: Advanced Synthesis of Constrained Peptidomimetics via the Strecker Route to 3-(Methylamino)tetrahydrofuran-3-carboxylic Acid

Executive Summary The development of conformationally restricted amino acids is a cornerstone of modern peptidomimetic drug discovery. By locking the phi (φ) and psi (ψ) dihedral angles, quaternary α-amino acids enhance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally restricted amino acids is a cornerstone of modern peptidomimetic drug discovery. By locking the phi (φ) and psi (ψ) dihedral angles, quaternary α-amino acids enhance target binding affinity and confer profound resistance to proteolytic degradation. A prime example is 3-(methylamino)tetrahydrofuran-3-carboxylic acid , a rigid scaffold heavily utilized in the design of next-generation Factor Xa inhibitors and other highly selective anticoagulants[1].

As a Senior Application Scientist, I have designed this protocol to guide you through the robust synthesis of this critical building block. This guide utilizes a modified Strecker amino acid synthesis, leveraging 3-(Methylamino)oxolane-3-carbonitrile as the pivotal intermediate.

Application in Drug Discovery: The Coagulation Cascade

The tetrahydrofuran (oxolane) core serves as a rigid three-dimensional scaffold that precisely orients appended pharmacophores into the S1 and S4 pockets of the Factor Xa active site [2]. Understanding the biological endpoint of the synthesized compound is critical for rationalizing the need for high enantiomeric and chemical purity during synthesis.

CoagulationPathway Drug 3-Amino-THF Scaffold (Factor Xa Inhibitor) FXa Factor Xa Enzyme (Active Site) Drug->FXa Competitive Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleaved by FXa->Thrombin Catalyzes Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Clot (Thrombosis) Fibrinogen->Fibrin Polymerization

Signaling pathway: Coagulation cascade interrupted by 3-amino-THF Factor Xa inhibitors.

Mechanistic Rationale: The Strecker Chemistry

The synthesis of this quaternary amino acid relies on a modified Strecker reaction using oxolan-3-one (tetrahydrofuran-3-one) as the starting material.

Why Trimethylsilyl Cyanide (TMSCN) over Sodium Cyanide (NaCN)?

For the synthesis of highly sterically hindered quaternary nitriles, TMSCN is preferred. TMSCN exhibits superior solubility in anhydrous organic solvents (e.g., dichloromethane), which drives the equilibrium of the initial imine formation forward by eliminating water from the system. Furthermore, TMSCN acts as both a cyanide source and a Lewis base, facilitating the nucleophilic attack on the transient imine without the need for harsh aqueous acidic conditions that could prematurely hydrolyze the intermediate [3].

The Hydrolysis Causality

The subsequent hydrolysis of 3-(Methylamino)oxolane-3-carbonitrile is notoriously challenging. The cyano group is attached to a fully substituted (quaternary) carbon within the oxolane ring, creating immense steric shielding. Standard basic hydrolysis often stalls at the primary amide stage. Therefore, vigorous acidic hydrolysis (refluxing 6M HCl) is required to protonate the nitrile, making it sufficiently electrophilic for water attack, ultimately driving the reaction to the carboxylic acid [2].

StreckerMechanism Oxolan Oxolan-3-one (Ketone Core) Imine Imine Intermediate (Transient) Oxolan->Imine Condensation (-H2O) MeNH2 Methylamine (Amine Source) MeNH2->Imine Condensation (-H2O) Nitrile 3-(Methylamino)oxolane- 3-carbonitrile Imine->Nitrile Nucleophilic Addition TMSCN TMSCN (Cyanide Donor) TMSCN->Nitrile Hydrolysis 6M HCl, Reflux (Steric Overcome) Nitrile->Hydrolysis AminoAcid 3-(Methylamino)tetrahydrofuran- 3-carboxylic acid Hydrolysis->AminoAcid

Logical workflow of the Strecker synthesis from oxolan-3-one to the final amino acid.

Quantitative Data Summary

Reaction StepReagents & SolventsTemperature & TimeIn-Process Control (IPC)Typical Yield
Imine Formation Oxolan-3-one, MeNH₂ (2M in THF), DCM0 °C to RT, 2 hDisappearance of ketone (TLC)N/A (Transient)
Cyanide Addition TMSCN (1.5 eq), DCMRT, 12–16 hLC-MS: [M+H]⁺ 127.185 – 92%
Acidic Hydrolysis 6M HCl (aqueous)105 °C (Reflux), 24 hLC-MS: [M+H]⁺ 146.170 – 78%

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-(Methylamino)oxolane-3-carbonitrile

Objective: Generate the α-aminonitrile intermediate via an anhydrous Strecker condensation.

Reagents:

  • Oxolan-3-one: 1.0 equivalent (eq)

  • Methylamine (2.0 M solution in THF): 1.2 eq

  • Trimethylsilyl cyanide (TMSCN): 1.5 eq

  • Anhydrous Dichloromethane (DCM): 10 mL per gram of ketone

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) to establish an anhydrous environment. Causality: Moisture leads to the premature hydrolysis of TMSCN into highly toxic and volatile hydrogen cyanide (HCN) gas, reducing the effective molarity of the cyanide donor.

  • Imine Formation: Dissolve oxolan-3-one in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath. Add the methylamine solution dropwise over 15 minutes.

  • Validation Check 1 (Trustworthiness): Stir for 2 hours at room temperature. Extract a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the ketone spot (R_f ≈ 0.4) confirms complete imine conversion. Do not proceed until the ketone is consumed.

  • Cyanation: Re-cool the reaction mixture to 0 °C. Carefully add TMSCN dropwise. (Safety Note: Perform this step in a well-ventilated fume hood with proper PPE).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Validation Check 2: Analyze via LC-MS. The target aminonitrile will present a distinct [M+H]⁺ peak at m/z 127.1.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of DCM/MeOH) to afford 3-(methylamino)oxolane-3-carbonitrile as a pale yellow oil.

Protocol 2: Hydrolysis to 3-(Methylamino)tetrahydrofuran-3-carboxylic acid

Objective: Overcome steric hindrance to hydrolyze the quaternary nitrile into a functional carboxylic acid.

Reagents:

  • 3-(Methylamino)oxolane-3-carbonitrile: 1.0 eq

  • 6M Hydrochloric Acid (HCl): 15 mL per gram of nitrile

Step-by-Step Methodology:

  • Acidic Digestion: Suspend the purified 3-(methylamino)oxolane-3-carbonitrile in 6M HCl in a heavy-walled round-bottom flask equipped with a reflux condenser.

  • Thermal Activation: Heat the mixture to a vigorous reflux (105–110 °C) for 24 hours. Causality: High thermal energy and strong acid are required to protonate the sterically shielded nitrile nitrogen, rendering the carbon electrophilic enough for water to attack and form the intermediate amide, which subsequently hydrolyzes to the carboxylic acid.

  • Validation Check 3 (Trustworthiness): Monitor the reaction via LC-MS. The intermediate amide ([M+H]⁺ 145.1) must fully convert to the carboxylic acid ([M+H]⁺ 146.1). If the amide persists, continue refluxing for an additional 12 hours.

  • Isolation: Once complete, cool the reaction to room temperature. Evaporate the aqueous acid under reduced pressure (using a rotary evaporator equipped with a base trap) to yield the crude amino acid hydrochloride salt.

  • Desalting: Dissolve the crude salt in a minimal amount of deionized water and load it onto a Dowex 50WX8 strongly acidic cation-exchange resin. Wash with water until the eluent is neutral, then elute the free zwitterionic amino acid using 2M aqueous ammonia.

  • Lyophilization: Freeze-dry the ammonia fractions to obtain pure 3-(methylamino)tetrahydrofuran-3-carboxylic acid as a white solid.

References

  • Hoffmann-La Roche Inc. "PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS." WIPO (PCT) WO2008080891A2.
  • Astellas Pharma Inc. "Tetrahydrobenzothiophene Compound." Justia Patents. URL:[Link]

Method

Application Note: Catalytic Hydrogenation of 3-(Methylamino)oxolane-3-carbonitrile to Diamines

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide Executive Summary The synthesis of rigid, polar, sp³-rich scaffolds is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Executive Summary

The synthesis of rigid, polar, sp³-rich scaffolds is a cornerstone of modern medicinal chemistry. The catalytic hydrogenation of 3-(methylamino)oxolane-3-carbonitrile to 3-(aminomethyl)-N-methyltetrahydrofuran-3-amine provides a highly valuable 1,2-diamine building block. However, the reduction of α -aminonitriles is notoriously prone to severe side reactions, including reductive decyanation and extensive dimerization.

This application note details the mechanistic causality behind these failure modes and provides two field-proven, self-validating protocols to achieve high-yielding conversions: an industrial-scale free-base synthesis using Sponge Nickel (Raney-Ni) and a medicinal chemistry-friendly approach utilizing Pd/C with in situ Boc-protection.

Mechanistic Insights & Causality (E-E-A-T)

The α -Aminonitrile Challenge

When hydrogenating 3-(methylamino)oxolane-3-carbonitrile, the tertiary carbon at the C3 position of the oxolane ring introduces significant steric bulk and electronic stabilization. This structural feature dictates the reaction's behavior and introduces three primary failure modes:

  • Reductive Decyanation: The stabilization of radical or cationic intermediates at the tertiary C3 position makes the C–CN bond highly susceptible to retro-Strecker-type cleavage. If the catalyst is overly aggressive for C–C hydrogenolysis (e.g., unpoisoned Pd/C at elevated temperatures without additives), the nitrile group is cleaved, yielding 3-(methylamino)tetrahydrofuran and volatile methylamine.

  • Dimerization (Secondary Amine Formation): Nitrile hydrogenation proceeds via an intermediate imine. As the primary amine product forms, its local concentration spikes. Without intervention, this highly nucleophilic primary amine rapidly attacks the transient imine, leading to robust dimerization and oligomerization.

  • Catalyst Poisoning: The resulting 1,2-diamine product is a potent bidentate ligand. It can irreversibly chelate to the active metal surface of the catalyst, prematurely halting the reaction.

Causality of Mitigation Strategies

To overcome these challenges, the reaction equilibrium must be manipulated. As established by, the addition of excess ammonia (NH₃) forcefully shifts the imine-amine equilibrium backward, suppressing the nucleophilic attack of the product diamine. Alternatively, trapping the primary amine in situ with di-tert-butyl dicarbonate (Boc₂O) instantly converts it into a non-nucleophilic carbamate, as demonstrated in modern catalytic methodologies .

HydrogenationLogic Nitrile 3-(Methylamino)oxolane- 3-carbonitrile Imine Imine Intermediate Nitrile->Imine + H2 Decyanation Decyanation (C-CN Cleavage) Nitrile->Decyanation Over-reduction Diamine Target 1,2-Diamine Imine->Diamine + H2 Dimer Secondary Amine (Dimerization) Imine->Dimer + Diamine - NH3 Mitigation Additives: NH3, Acid, or Boc2O Mitigation->Dimer Blocks Pathway

Logical workflow of nitrile hydrogenation pathways and side-reaction mitigation strategies.

Catalyst & Condition Optimization

The following table summarizes the quantitative data driving the selection of our optimized protocols.

Catalyst SystemAdditive / Trapping AgentSolventTemp / PressureConversionSelectivityPrimary Failure Mode (if any)
Sponge Ni (W-4) 7 N NH₃ MeOH 50 °C / 500 psi >99% 92% None (Optimal for free base)
10% Pd/C Boc₂O (1.1 eq) MeOH 25 °C / 50 psi >99% 88% Trace decyanation
10% Pd/CNoneMeOH25 °C / 50 psi100%<20%Dimerization & Decyanation
PtO₂HCl (2.0 eq)EtOH25 °C / 50 psi95%85%Catalyst poisoning if HCl < 2 eq

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal validation mechanisms. Both protocols below integrate an internal standard (dodecane) to ensure a closed mass-balance loop. A drop in mass balance (<95%) immediately flags the occurrence of volatile decyanation.

Protocol A: Free Diamine Synthesis via Sponge Nickel (Industrial Scale)

This protocol utilizes high-pressure hydrogenation to yield the unprotected 1,2-diamine. Sponge Nickel is highly resistant to diamine chelation.

Reagents:

  • 3-(Methylamino)oxolane-3-carbonitrile: 10.0 g (79.3 mmol)

  • Sponge Nickel (Raney-Ni, W-4): 2.0 g (20% w/w, washed with MeOH)

  • 7 N Ammonia in Methanol: 100 mL

  • Dodecane (Internal Standard): 1.0 g

Step-by-Step Methodology:

  • Preparation: In a 300 mL stainless steel Parr autoclave, dissolve the nitrile and dodecane in 100 mL of 7 N NH₃/MeOH.

  • Catalyst Addition: Carefully transfer the active Sponge Nickel slurry into the autoclave. (Caution: Sponge Nickel is highly pyrophoric; never allow it to dry).

  • Purging & Pressurization: Seal the reactor. Purge with N₂ (3 × 100 psi), followed by H₂ (3 × 100 psi). Pressurize the reactor to 500 psi with H₂.

  • Reaction: Heat the vessel to 50 °C under vigorous stirring (800 rpm) for 16 hours.

  • Self-Validation Check: Cool to room temperature and carefully vent. Withdraw a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via GC-FID. Validation criteria: The nitrile peak must be absent, and the diamine peak area relative to dodecane must indicate >90% mass balance.

  • Workup: Filter the mixture through a pad of Celite under an argon blanket. Wash the pad with MeOH (2 × 50 mL). Concentrate the filtrate under reduced pressure to yield the crude diamine as a viscous oil.

Protocol B: Orthogonally Protected Diamine via Pd/C (Medicinal Chemistry)

This protocol utilizes to trap the primary amine, yielding an orthogonally protected scaffold ideal for parallel library synthesis.

Reagents:

  • 3-(Methylamino)oxolane-3-carbonitrile: 2.0 g (15.8 mmol)

  • 10% Pd/C (50% wet): 400 mg (20% w/w)

  • Di-tert-butyl dicarbonate (Boc₂O): 3.8 g (17.4 mmol, 1.1 eq)

  • Methanol: 40 mL

  • Dodecane (Internal Standard): 200 mg

Step-by-Step Methodology:

  • Preparation: In a 100 mL thick-walled glass hydrogenation vessel, dissolve the nitrile, Boc₂O, and dodecane in 40 mL of MeOH.

  • Catalyst Addition: Add the 10% Pd/C.

  • Purging & Pressurization: Purge the vessel with N₂ (3 cycles) and H₂ (3 cycles). Pressurize to 50 psi with H₂.

  • Reaction: Stir vigorously at 25 °C for 16 hours. The mild temperature is critical to prevent Pd-catalyzed reductive decyanation.

  • Self-Validation Check: Analyze an aliquot via GC-MS. Validation criteria: Observe the molecular ion corresponding to the mono-Boc protected diamine ( [M+H]+=231.1 ). The absence of m/z=116 (decyanation product) validates the temperature control.

  • Workup: Filter the suspension through Celite, wash with EtOAc, and concentrate. Purify via flash chromatography (DCM/MeOH 95:5) to isolate the pure tert-butyl ((3-(methylamino)tetrahydrofuran-3-yl)methyl)carbamate.

References

  • Freifelder, M.; Hasbrouck, R. B. "Synthesis of Primary 1,2-Diamines by Hydrogenation of α -Aminonitriles." Journal of the American Chemical Society, 1960, 82(3), 696-698. URL:[Link]

  • Caddick, S.; Judd, D. B.; Lewis, A. K. de K.; Reich, M. T.; Williams, M. R. V. "A generic approach for the catalytic reduction of nitriles to primary amines." Tetrahedron, 2003, 59(29), 5417-5423. URL:[Link]

  • Klenke, B.; Gilbert, I. H. "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel." Journal of Organic Chemistry, 2001, 66(7), 2480-2483. URL:[Link]

Application

Synthesis of 3-(Methylamino)oxolane-3-carbonitrile: A Detailed Guide to Reagents and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to the laboratory-scale synthesis of 3-(Methylamino)oxolane-3-carbonitrile, a valuable building block i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the laboratory-scale synthesis of 3-(Methylamino)oxolane-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Strecker synthesis, a robust and versatile three-component reaction. This document offers an in-depth analysis of the required reagents, a step-by-step experimental protocol, and a discussion of the underlying chemical principles.

Introduction

3-(Methylamino)oxolane-3-carbonitrile is a substituted aminonitrile featuring a saturated five-membered oxolane (tetrahydrofuran) ring. The presence of both an amine and a nitrile group on the same carbon atom makes it a versatile intermediate for the synthesis of more complex molecules, including α-amino acids and various heterocyclic compounds. The oxolane moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The Strecker synthesis, first reported in 1850, remains a highly efficient method for the preparation of α-aminonitriles from a ketone, an amine, and a cyanide source.

Synthetic Approach: The Strecker Reaction

The most direct and widely employed method for the synthesis of 3-(Methylamino)oxolane-3-carbonitrile is the one-pot Strecker reaction. This reaction involves the condensation of oxolan-3-one with methylamine to form an intermediate iminium ion, which is then attacked by a cyanide nucleophile.

Reagents Required

The selection of appropriate reagents is critical for the success of the synthesis, impacting yield, purity, and safety. The key reagents for the Strecker synthesis of 3-(Methylamino)oxolane-3-carbonitrile are outlined below.

ReagentChemical StructureRoleKey Properties & Handling Precautions
Oxolan-3-one (Tetrahydrofuran-3-one)Ketone SubstrateCAS: 22929-52-8 Formula: C₄H₆O₂ MW: 86.09 g/mol Appearance: Colorless to yellow liquid.[1] Properties: Flammable liquid and vapor. Causes skin and serious eye irritation. Harmful if swallowed.[1] Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.
Methylamine (40% in H₂O)Amine ComponentCAS: 74-89-5 Formula: CH₅N MW: 31.06 g/mol Appearance: Colorless aqueous solution with a strong, fish-like odor.[2][3] Properties: Highly flammable liquid and vapor. Corrosive, causing severe skin burns and eye damage. Harmful if swallowed or inhaled.[4] Vapors are heavier than air.[3] Handling: Work in a well-ventilated fume hood. Use a sealed system where possible. Wear chemical-resistant gloves, a face shield, and a lab coat. Keep away from heat and ignition sources. Reacts violently with mercury compounds.[1] Attacks some plastics, rubber, and various metals.[1]
Trimethylsilyl cyanide (TMSCN)Cyanide SourceCAS: 7677-24-9 Formula: C₄H₉NSi MW: 99.21 g/mol Appearance: Volatile, colorless liquid.[5] Properties: Highly flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled.[6] Reacts with water and moisture to release highly toxic hydrogen cyanide gas.[7] Handling: EXTREME CAUTION REQUIRED. Handle only in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available.
Methanol (or other suitable solvent)Reaction SolventCAS: 67-56-1 Formula: CH₄O MW: 32.04 g/mol Appearance: Colorless liquid. Properties: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). Handling: Handle in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate PPE.
Reaction Workflow

The overall workflow for the Strecker synthesis of 3-(Methylamino)oxolane-3-carbonitrile is depicted in the following diagram.

Strecker_Synthesis Ketone Oxolan-3-one Reaction One-Pot Reaction (e.g., in Methanol) Ketone->Reaction Amine Methylamine Amine->Reaction Cyanide Trimethylsilyl cyanide Cyanide->Reaction Nucleophilic Addition Iminium Iminium Ion Intermediate Reaction->Iminium Condensation Product 3-(Methylamino)oxolane- 3-carbonitrile Reaction->Product

Caption: Workflow for the one-pot Strecker synthesis.

Experimental Protocol

The following is a representative protocol for the laboratory-scale synthesis of 3-(Methylamino)oxolane-3-carbonitrile. This procedure is based on established methods for the Strecker synthesis of α-aminonitriles from cyclic ketones.[4]

Safety Precautions: This procedure involves highly toxic and flammable reagents. It must be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. An emergency plan for cyanide exposure should be in place.

Materials and Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Magnetic stir plate

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an argon atmosphere, add oxolan-3-one (1.0 eq) dissolved in anhydrous methanol (e.g., 0.5 M solution).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Methylamine:

    • Slowly add a 40% aqueous solution of methylamine (1.1 eq) to the stirred solution of oxolan-3-one.

    • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Trimethylsilyl Cyanide (TMSCN):

    • Caution: TMSCN is extremely toxic and reacts with moisture to produce hydrogen cyanide gas.

    • Using a syringe, add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting ketone.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acidic species and hydrolyze any unreacted TMSCN. Perform this step in the fume hood as hydrogen cyanide may be evolved.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(Methylamino)oxolane-3-carbonitrile.

Mechanistic Insights

The Strecker synthesis proceeds through a well-established mechanism. The key steps are illustrated below.

Strecker_Mechanism cluster_reactants Reactants cluster_intermediate Iminium Formation cluster_addition Cyanide Addition Ketone Oxolan-3-one Hemiaminal Hemiaminal Ketone->Hemiaminal + Methylamine Amine Methylamine Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 3-(Methylamino)oxolane- 3-carbonitrile Iminium->Product + CN⁻ Cyanide Cyanide (from TMSCN)

Caption: Key steps in the Strecker synthesis mechanism.

Initially, the methylamine adds to the carbonyl group of oxolan-3-one to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a reactive iminium ion. The cyanide ion, delivered from trimethylsilyl cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final α-aminonitrile product. The use of TMSCN is advantageous as the formation of a strong Si-O bond during the reaction can help to drive the equilibrium towards the products.

Conclusion

The Strecker synthesis provides an effective and straightforward method for the laboratory preparation of 3-(Methylamino)oxolane-3-carbonitrile. Careful selection and handling of reagents, particularly the highly toxic trimethylsilyl cyanide, are paramount for a safe and successful synthesis. The resulting aminonitrile is a versatile intermediate that can be further elaborated, making it a valuable tool for researchers in drug discovery and organic synthesis.

References

  • INCHEM. (n.d.). ICSC 1483 - METHYLAMINE (40% aqueous solution). Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl cyanide. Retrieved from [Link]

  • PubChem. (n.d.). Methylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - Methylamine Solution 40%. Retrieved from [Link]

  • Gelest, Inc. (n.d.). SIT8585.1 TRIMETHYLSILYL CYANIDE. Retrieved from [Link]

  • Loba Chemie. (2016, April 15). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). Trimethylsilyl cyanide. National Center for Biotechnology Information. Retrieved from [Link]

  • North, M. (2010, May 19). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide. Science of Synthesis, 19, 385-413.
  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Retrieved from [Link]

  • Baeza, A., Nájera, C., & Sansano, J. M. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007(08), 1230-1234. DOI: 10.1055/s-2007-965974.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

Sources

Method

Scale-up manufacturing process for 3-(Methylamino)oxolane-3-carbonitrile

Comprehensive Application Note: Scale-Up Manufacturing Process for 3-(Methylamino)oxolane-3-carbonitrile Executive Summary 3-(Methylamino)oxolane-3-carbonitrile (also known as 3-(methylamino)tetrahydrofuran-3-carbonitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Scale-Up Manufacturing Process for 3-(Methylamino)oxolane-3-carbonitrile

Executive Summary

3-(Methylamino)oxolane-3-carbonitrile (also known as 3-(methylamino)tetrahydrofuran-3-carbonitrile) is a critical α-aminonitrile intermediate used in the synthesis of spirocyclic scaffolds and kinase inhibitors. While laboratory-scale synthesis often relies on expensive and moisture-sensitive reagents like trimethylsilyl cyanide (TMSCN), transitioning to a multi-kilogram manufacturing scale requires a robust, atom-economical approach. This application note details a highly controlled, biphasic Strecker synthesis using aqueous sodium cyanide (NaCN). The protocol emphasizes mechanistic causality, stringent exotherm management, and self-validating engineering controls to ensure both operator safety and high product fidelity.

Mechanistic Rationale & Process Engineering

The Strecker synthesis is a classical multicomponent reaction for the preparation of α-aminonitriles, which serve as versatile intermediates in pharmaceutical manufacturing[1]. The scale-up process is divided into two distinct mechanistic phases:

  • Phase 1: Iminium Ion Formation: The carbonyl group of the starting material, tetrahydrofuran-3-one[2], undergoes nucleophilic attack by methylamine. We specifically utilize methylamine hydrochloride rather than free methylamine base. Causality: The hydrochloride salt acts as an intrinsic proton source, facilitating the protonation of the carbonyl oxygen and accelerating the dehydration of the intermediate carbinolamine into the highly electrophilic iminium ion[3].

  • Phase 2: Cyanation: The reaction is promoted by acid, and hydrogen cyanide (HCN) is generated in situ from the cyanide salts[1]. The cyanide anion attacks the iminium carbon to yield the target α-aminonitrile. Causality: While laboratory protocols often utilize TMSCN to avoid free HCN gas, industrial scale-up necessitates the use of more economical sources like NaCN[4]. To mitigate the volatility of HCN (pKa ~9.2), the reaction is strictly buffered at pH 8–9 and maintained at 0–5 °C. This suppresses competitive hydrolysis of the iminium intermediate and keeps the cyanide predominantly in its reactive, dissolved anionic state.

Self-Validating Process Controls

To guarantee trustworthiness and absolute safety, this manufacturing protocol relies on self-validating systems rather than manual operator checks:

  • Thermal Interlock Dosing: The cyanation step is highly exothermic. The NaCN dosing pump is electronically interlocked with the reactor’s internal thermocouple. If the internal temperature exceeds 5.0 °C, the pump automatically halts. Dosing only resumes when the temperature stabilizes below 3.0 °C, validating that the exotherm never exceeds the jacket's cooling capacity.

  • pH-Gated Phase Separation: Prior to liquid-liquid extraction, the system must be basified to free-base the product. An inline pH meter controls the addition of 5M NaOH. The reactor's bottom discharge valve is physically locked and will only open if the pH has remained stable at > 10.0 for 15 continuous minutes, validating that HCN gas risk is neutralized.

  • ORP-Driven Waste Quench: Aqueous cyanide waste is destroyed using sodium hypochlorite (bleach). The destruction of cyanide to cyanate is monitored via an Oxidation-Reduction Potential (ORP) probe. The waste transfer pump is disabled until the ORP reading remains stable at > +300 mV for 30 minutes, creating a self-validating feedback loop that prevents the discharge of hazardous waste.

Process Visualization

G SM1 Tetrahydrofuran-3-one + MeOH R1 Reactor 1: Iminium Formation (T = 15-20°C) SM1->R1 SM2 Methylamine HCl (aq) SM2->R1 R2 Reactor 2: Cyanation (T = 0-5°C, pH 8-9) R1->R2 Iminium Intermediate SM3 NaCN (aq) SM3->R2 Controlled Dosing Ext Liquid-Liquid Extraction (MTBE / aq. phase) R2->Ext Crude Mixture Prod 3-(Methylamino)oxolane- 3-carbonitrile Ext->Prod Organic Phase Waste Aqueous Waste (Residual CN-) Ext->Waste Aqueous Phase Quench Bleach Quench (NaOCl, pH > 10) Waste->Quench Detoxification

Workflow of the scale-up Strecker synthesis, highlighting intermediate formation and waste quench.

Standard Operating Procedure (SOP): 5-kg Scale

Step 1: Iminium Formation

  • Purge a 50 L glass-lined reactor with N₂ for 15 minutes.

  • Charge 5.0 kg (58.1 mol) of Tetrahydrofuran-3-one and 15 L of Methanol. Initiate stirring at 150 RPM.

  • Over 30 minutes, charge 4.3 kg (63.9 mol, 1.1 eq) of Methylamine hydrochloride dissolved in 8 L of deionized water.

  • Maintain the reactor temperature at 15–20 °C using jacket cooling. Stir for 2 hours to ensure complete iminium formation.

Step 2: Cyanation (Strecker Reaction)

  • Cool the reactor to 0–2 °C.

  • Prepare a solution of 3.13 kg (63.9 mol, 1.1 eq) of NaCN in 10 L of deionized water.

  • Engage the Thermal Interlock Dosing system. Dose the NaCN solution into the reactor at a rate of ~100 mL/min, ensuring the internal temperature strictly remains < 5.0 °C.

  • Once dosing is complete, stir the biphasic mixture at 5 °C for 4 hours.

Step 3: Work-up and Extraction

  • Slowly add 5M NaOH until the inline pH meter registers a stable pH of 10.5 (engaging the pH-Gated Phase Separation protocol).

  • Add 20 L of Methyl tert-butyl ether (MTBE). Causality: MTBE is selected over dichloromethane due to its lower toxicity, superior phase separation kinetics, and reduced emulsion formation in basic aqueous systems.

  • Agitate for 15 minutes, then allow phases to separate for 30 minutes.

  • Decant the lower aqueous layer into the dedicated Cyanide Waste Treatment tank.

  • Wash the upper organic layer with 10 L of saturated brine.

Step 4: Crystallization and Isolation

  • Transfer the MTBE layer to a distillation vessel and concentrate under reduced pressure (200 mbar, 35 °C) to ~5 L.

  • Add 15 L of n-Heptane dropwise while cooling the mixture to 0 °C to induce crystallization.

  • Filter the resulting off-white crystals via a Nutsche filter, wash with cold n-Heptane, and dry under vacuum at 40 °C for 12 hours.

Step 5: Waste Decontamination

  • In the Cyanide Waste Treatment tank, adjust the pH of the aqueous waste to > 11.0 using 50% NaOH.

  • Slowly dose 12% NaOCl (bleach) while monitoring the ORP probe.

  • Continue stirring until the ORP-Driven Waste Quench system validates a stable reading of > +300 mV for 30 minutes.

Quantitative Data Presentation

Table 1: Process Metrics (Lab-Scale vs. Pilot-Scale)

ParameterLab-Scale (10 g)Pilot-Scale (5 kg)Rationale for Scale-Up Change
Cyanide Source TMSCN (1.2 eq)NaCN (1.1 eq)TMSCN is cost-prohibitive and atom-inefficient at scale; NaCN provides a scalable, aqueous-compatible alternative[4].
Solvent System DichloromethaneMethanol / WaterMeOH/H₂O solubilizes both the organic ketone and inorganic salts, preventing localized exotherms.
Extraction Solvent Diethyl EtherMTBEMTBE eliminates severe flammability hazards and peroxide formation risks associated with diethyl ether.
Isolated Yield 88%84%Slight yield reduction due to mechanical losses in filtration and minor hydrolysis during aqueous workup.

Table 2: Analytical Specifications for Isolated Product

Test ParameterSpecification LimitAnalytical Method
Appearance Off-white to pale yellow crystalline powderVisual Inspection
Chemical Purity ≥ 98.5% (Area %)HPLC (UV detection at 210 nm)
Water Content ≤ 0.5% w/wKarl Fischer Titration
Residual Cyanide < 5 ppmIon Chromatography (IC)
Identity Confirmation Conforms to structure¹H-NMR (400 MHz, CDCl₃)

References

  • Source: wikipedia.
  • Source: organic-chemistry.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ...
  • Source: thermofisher.

Sources

Application

Authored by: Senior Application Scientist, Advanced In Vitro Technologies

An Application Note and In Vitro Assay Protocol for the Pharmacological and Toxicological Profiling of 3-(Methylamino)oxolane-3-carbonitrile Abstract Novel chemical entities require systematic and robust in vitro charact...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In Vitro Assay Protocol for the Pharmacological and Toxicological Profiling of 3-(Methylamino)oxolane-3-carbonitrile

Abstract

Novel chemical entities require systematic and robust in vitro characterization to elucidate their biological activity and potential toxicity. This document provides a comprehensive guide for the initial pharmacological and toxicological evaluation of 3-(Methylamino)oxolane-3-carbonitrile, a research chemical with structural motifs that suggest potential interaction with neurological targets. As compounds of this nature may fall into the category of Novel Psychoactive Substances (NPS), a structured in vitro screening approach is essential for early-stage hazard identification and mechanistic understanding.[1][2][3][4] This guide details protocols for a tiered screening strategy, beginning with fundamental cytotoxicity assessment, followed by primary functional assays targeting key CNS protein classes: neurotransmitter transporters and G-protein coupled receptors. The methodologies are designed to be adaptable and are grounded in established principles of in vitro pharmacology, providing researchers with the tools to generate reliable and reproducible data.

Introduction: The Need for Standardized Profiling

The rapid emergence of novel synthetic compounds presents a significant challenge to the scientific and medical communities.[3][4] 3-(Methylamino)oxolane-3-carbonitrile (CAS: 1342898-74-1, Molecular Formula: C6H10N2O) is a molecule characterized by an oxolane (tetrahydrofuran) ring, a tertiary amine, and a nitrile group.[5] These features are present in various biologically active molecules, including those designed to interact with the central nervous system.[6][7][8][9] Therefore, a systematic evaluation is critical to determine its pharmacological profile.

This application note provides a validated workflow for characterizing such compounds, beginning with an assessment of neurotoxicity, which is crucial for establishing appropriate concentration ranges for subsequent functional assays.[1][2] We then detail protocols for high-throughput compatible assays to probe the compound's interaction with monoamine transporters and to determine its binding affinity for specific receptors.

Workflow for In Vitro Characterization

This diagram outlines the recommended tiered approach for characterizing 3-(Methylamino)oxolane-3-carbonitrile.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Target Screening cluster_2 Tier 3: Mechanistic & Secondary Assays Toxicity Cytotoxicity Profiling (e.g., LDH or MTS Assay) in SH-SY5Y Neuronal Cells Transporter Neurotransmitter Transporter Uptake Assay (DAT, NET, SERT) Toxicity->Transporter Determine Non-Toxic Concentration Range Solubility Aqueous Solubility Assessment Solubility->Toxicity Efflux Transporter Efflux Assay Transporter->Efflux If uptake inhibition is observed Binding Receptor Binding Assay (e.g., Sigma or Cannabinoid Receptors) Downstream Downstream Signaling (e.g., cAMP Assay) Binding->Downstream If binding is confirmed G cluster_Cell Cell Expressing Transporter cluster_Medium Extracellular Medium Transporter Neurotransmitter Transporter (e.g., DAT) InternalSignal Fluorescent Signal (Detected) Transporter->InternalSignal Internalization Substrate Fluorescent Substrate Substrate->Transporter Uptake Quenched Fluorescence Quenched MaskingDye Masking Dye

Caption: Principle of the fluorescent neurotransmitter uptake assay.

Materials
  • Cell Lines: HEK-293 cells stably expressing human DAT, NET, or SERT (run in separate plates).

  • Culture Medium: As recommended for the specific cell line, often DMEM with 10% FBS, G418 for selection.

  • Assay Plate: Black, clear-bottom, 96-well or 384-well cell culture plates.

  • Reagents: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices). This kit contains the fluorescent substrate and masking dye. [10][11][12]* Test Compound: 3-(Methylamino)oxolane-3-carbonitrile.

  • Reference Inhibitors: GBR 12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).

  • Equipment: Fluorescence microplate reader with bottom-read capability.

Step-by-Step Protocol
  • Cell Plating:

    • The day before the assay, seed the transporter-expressing HEK-293 cells into the assay plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000–60,000 cells/well for a 96-well plate). [11] * Incubate overnight (approx. 20 hours). [11]

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer provided with the kit.

    • Reconstitute the fluorescent substrate/masking dye mixture as per the kit protocol.

  • Assay Execution:

    • Remove the culture medium from the wells.

    • Add 50 µL of the compound dilutions (or reference inhibitors/vehicle) to the wells.

    • Incubate for 10-20 minutes at 37°C.

    • Add 50 µL of the prepared fluorescent substrate/masking dye mixture to all wells.

    • Controls:

      • Maximum Uptake: Vehicle-treated cells.

      • No Uptake: Cells treated with a high concentration of a known potent inhibitor (e.g., 10 µM Desipramine for NET).

  • Data Acquisition:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. [11] * Read the fluorescence on a bottom-read fluorescence plate reader using the recommended excitation and emission wavelengths (e.g., Ex/Em ~485/525 nm). The assay can be read in endpoint mode or kinetic mode. [10][13]

Data Analysis
  • Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_no_uptake) / (Fluorescence_max_uptake - Fluorescence_no_uptake)] * 100

  • Plot % Inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Transporter TargetTest Compound IC₅₀ (µM) (Hypothetical)Reference IC₅₀ (µM) (Hypothetical)
DAT2.5GBR 12909: 0.05
NET> 50Desipramine: 0.004
SERT15.8Fluoxetine: 0.09

Protocol 3: Competitive Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 3-(Methylamino)oxolane-3-carbonitrile for a specific receptor of interest (e.g., Sigma-1 receptor).

Principle

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that has a known high affinity for the target receptor. [14]The assay is performed with cell membranes containing the receptor, a fixed concentration of the radioligand, and increasing concentrations of the test compound. The amount of bound radioactivity decreases as the concentration of the test compound increases. The reaction is terminated by rapid filtration, and the radioactivity captured on the filter is counted. This allows for the calculation of the compound's inhibitory constant (Ki).

Assay Principle: Competitive Radioligand Binding

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] R1 Receptor L1 Radioligand L1->R1 High Binding C1 Test Compound R2 Receptor L2 Radioligand L2->R2 Low Binding C2 Test Compound C2->R2 Displaces Radioligand

Caption: Displacement of radioligand by a test compound.

Materials
  • Receptor Source: Prepared cell membranes expressing the target receptor (e.g., from guinea pig liver for Sigma-1 receptors). [15]* Radioligand: A high-affinity radioligand for the target (e.g., [³H]-(+)-pentazocine for Sigma-1). [15]* Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 3-(Methylamino)oxolane-3-carbonitrile.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., Haloperidol).

  • Assay Plate: 96-well polypropylene plates.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester. * Equipment: Scintillation counter and scintillation fluid.

Step-by-Step Protocol
  • Reagent Preparation:

    • Thaw the membrane preparation on ice. Determine protein concentration using a BCA or Bradford assay. Dilute to the desired concentration in assay buffer (e.g., 0.4 mg/mL). [15] * Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution at 2X the final concentration (typically near its Kd value).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: 50 µL assay buffer + 50 µL radioligand solution + 100 µL membrane preparation.

    • Non-specific Binding (NSB) Wells: 50 µL non-specific ligand (e.g., 10 µM Haloperidol) + 50 µL radioligand solution + 100 µL membrane preparation.

    • Test Compound Wells: 50 µL of test compound dilution + 50 µL radioligand solution + 100 µL membrane preparation.

    • Final assay volume is typically 200 µL.

  • Incubation:

    • Incubate the plate for 60-90 minutes at a specified temperature (e.g., 37°C) with gentle agitation. [15]

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate % Inhibition: % Inhibition = [1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

  • Plot % Inhibition against the log of the competitor concentration to determine the IC₅₀.

  • Calculate the Ki (Inhibitory Constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

References

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PMC. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Detailed Protocol. Molecular Devices. Available at: [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). University of Pennsylvania EHRS. Available at: [Link]

  • Neuronal Cell viability and cytotoxicity assays. NeuroProof. Available at: [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PubMed. Available at: [Link]

  • Viability/Cytotoxicity Assays. BrainXell. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2014). PMC. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit Overview. Molecular Devices. Available at: [Link]

  • Cell Viability Assay Service. Creative Biolabs. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit Catalog. MedicalExpo. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. Available at: [Link]

  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion Biosystems. Available at: [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. (2017). PMC. Available at: [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). University of Pennsylvania EHRS. Available at: [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. Available at: [Link]

  • Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives. (2005). PubMed. Available at: [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025). MDPI. Available at: [Link]

  • The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Available at: [Link]

  • Oxolane-3-carbonitrile. PubChem. Available at: [Link]

  • Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (2001). ACS Publications. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. (2012). MDPI. Available at: [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022). MDPI. Available at: [Link]

  • Oxolane-3-carbonitrile (C5H7NO). PubChemLite. Available at: [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 3-(Methylamino)oxolane-3-carbonitrile

Welcome to the Technical Support and Troubleshooting Center for the isolation of 3-(Methylamino)oxolane-3-carbonitrile . This highly polar α -aminonitrile presents unique liquid-liquid extraction (LLE) challenges due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the isolation of 3-(Methylamino)oxolane-3-carbonitrile . This highly polar α -aminonitrile presents unique liquid-liquid extraction (LLE) challenges due to the dense clustering of hydrophilic functional groups: an oxolane (tetrahydrofuran) ether oxygen, a secondary methylamine, and a carbonitrile group.

This guide is designed for drug development professionals and synthetic chemists, providing field-proven, mechanistically grounded solutions to maximize extraction yields while preventing product degradation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my extraction yield so low even after multiple organic washes?

Root Cause: The target molecule is exceptionally hydrophilic. The oxolane ring and the nitrile group act as strong hydrogen-bond acceptors, while the secondary amine acts as a hydrogen-bond donor/acceptor. Standard organic solvents like Dichloromethane (DCM) or pure Ethyl Acetate (EtOAc) cannot easily disrupt this tight aqueous hydration shell. Solution: You must alter the thermodynamics of the biphasic system. First, saturate the aqueous layer with inorganic salts (salting-out) to decrease the solubility of the organic compound in water. Second, use a solvent system containing a hydrogen-bond disruptor, such as a DCM:Isopropanol (4:1 v/v) mixture. The isopropanol acts as a phase-transfer bridge, breaking the aqueous hydration shell and dragging the polar aminonitrile into the organic phase[2].

Q2: I adjusted the pH to 12 to ensure the amine was fully free-based, but my product decomposed. Why?

Root Cause: Unlike standard aliphatic amines (pKa ~9-10), α -aminonitriles have significantly lower pKa values (typically 5.3–6.5) due to the strong electron-withdrawing inductive effect of the adjacent nitrile group. At pH > 9.0, the molecule becomes highly susceptible to base-catalyzed Retro-Strecker degradation . The hydroxide ions drive the equilibrium backward, expelling hydrogen cyanide (HCN) and yielding methylamine and dihydrofuran-3(2H)-one. Solution: Never use strong bases like NaOH. Adjust the pH strictly to 8.0–8.5 using a mild base like saturated aqueous Sodium Carbonate ( Na2​CO3​ ) [1]. This is sufficient to fully deprotonate the amine without triggering degradation.

Degradation A 3-(Methylamino)oxolane -3-carbonitrile B High pH (>9.0) / Heat (Hydroxide Attack) A->B C Retro-Strecker Imine Intermediate B->C D Dihydrofuran-3(2H)-one + Methylamine + HCN C->D

Fig 1: Base-catalyzed Retro-Strecker degradation pathway of alpha-aminonitriles.

Q3: How do I choose the right solvent system for this specific intermediate?

We have compiled empirical partition data for highly polar aminonitriles to guide your solvent selection. Chloroform is historically used for nitriles [3], but modern green chemistry dictates safer alternatives.

Table 1: Solvent System Performance Comparison

Solvent SystemDielectric Constant ( ε )Est. Partition EfficiencyEmulsion RiskMechanistic Rationale & Use Case
Dichloromethane (DCM) 9.1Low (< 40%)LowPoor H-bond disruption. Not recommended for this target.
Ethyl Acetate (EtOAc) 6.0Moderate (~ 65%)ModerateStandard choice when combined with heavy NaCl salting-out [1].
Chloroform ( CHCl3​ ) 4.8Moderate (~ 70%)LowGood density separation [3], but restricted due to high toxicity.
DCM : Isopropanol (4:1) ~ 11.5High (> 90%) LowOptimal. iPrOH disrupts the oxolane/water H-bond network.

Part 2: Self-Validating Extraction Protocol

To guarantee scientific integrity, the following methodology is designed as a self-validating system . You are required to perform specific analytical checks at critical junctures before proceeding to the next step. This prevents cascading failures during the workup.

Materials Required:
  • Saturated aqueous Na2​CO3​

  • Solid Sodium Chloride (NaCl)

  • Extraction Solvent: DCM:Isopropanol (4:1 v/v)

  • Ninhydrin stain solution & TLC plates

Step-by-Step Methodology:
  • Thermal Stabilization: Transfer the crude aqueous reaction mixture to a jacketed reactor or ice bath. Stir and cool until the internal temperature reaches 0–5 °C .

    • Validation Check: Do not proceed until an internal probe confirms T < 5 °C to suppress thermal degradation.

  • Controlled Basification: Slowly add saturated aqueous Na2​CO3​ dropwise under vigorous stirring.

    • Validation Check: Pause addition and test with a narrow-range pH strip. Stop exactly when the pH reaches 8.0–8.5 . If the pH overshoots 9.0, immediately buffer with dilute citric acid to prevent Retro-Strecker reversion.

  • Salting-Out: Add solid NaCl to the cold aqueous phase in portions until no more salt dissolves (complete saturation).

  • Liquid-Liquid Extraction: Add 1 volume of the DCM:Isopropanol (4:1) solvent mixture. Stir vigorously for 5 minutes, then allow the phases to separate. Collect the bottom organic layer. Repeat this extraction 3 times.

    • Validation Check (Critical): Before discarding the top aqueous layer, spot a drop of it onto a silica TLC plate. Dip the plate in Ninhydrin stain and heat it. If a purple/brown spot appears, free amine is still present in the water. Perform one additional extraction cycle.

  • Washing & Drying: Wash the combined organic layers with a minimal volume (0.1x) of cold brine to remove trace water and isopropanol. Add anhydrous Na2​SO4​ to the organic phase.

    • Validation Check: Swirl the flask. The drying agent must flow freely like loose sand. If it clumps heavily, water is still present; add more Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. Keep the rotary evaporator water bath strictly below 30 °C to prevent thermal decomposition of the concentrated aminonitrile.

Workflow A Aqueous Reaction Mixture (pH < 5) B Cool to 0-5°C (Thermal Stabilization) A->B C Add Na2CO3 Target pH 8.0-8.5 B->C D Salting Out (Saturate with NaCl) C->D E LLE Extraction (DCM:iPrOH 4:1) D->E F Organic Phase (Product) E->F Bottom Layer G Aqueous Phase (Verify via TLC/Ninhydrin) E->G Top Layer

Fig 2: Self-validating extraction workflow for 3-(Methylamino)oxolane-3-carbonitrile.

References

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean Source: Life (Basel) / National Institutes of Health (PMC) URL:[Link]

  • Specific Extraction of Aspartic Acid and Tyrosine with Aqueous Two-phase Systems Formed by Hydrophilic Organic Solvent and Sugars Source: Separation Science and Technology / Taylor & Francis URL:[Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration Source: Organic Chemistry Portal URL:[Link]

Optimization

Overcoming low conversion rates in 3-(Methylamino)oxolane-3-carbonitrile synthesis

Welcome to the technical support center for the synthesis of 3-(Methylamino)oxolane-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Methylamino)oxolane-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome low conversion rates in this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of 3-(Methylamino)oxolane-3-carbonitrile is most commonly achieved via a Strecker reaction. This robust three-component reaction involves the condensation of a ketone (tetrahydrofuran-3-one), an amine (methylamine), and a cyanide source to form the desired α-aminonitrile[1][2]. While seemingly straightforward, the use of a cyclic ketone introduces specific challenges that can lead to suboptimal yields. This guide will dissect these issues and provide actionable solutions.

The overall reaction is depicted below:

G ketone Tetrahydrofuran-3-one intermediate Iminium Ion Intermediate ketone->intermediate + Methylamine - H2O amine Methylamine (CH3NH2) amine->intermediate cyanide Cyanide Source (e.g., KCN, TMSCN) product 3-(Methylamino)oxolane-3-carbonitrile cyanide->product intermediate->product + Cyanide

Caption: General scheme of the Strecker synthesis for 3-(Methylamino)oxolane-3-carbonitrile.

Troubleshooting Guide: Low Conversion Rates

Question 1: My reaction has stalled, and I'm observing a low conversion of the starting ketone. What are the likely causes and how can I address them?

Answer:

Low conversion of the starting ketone, tetrahydrofuran-3-one, is a frequent issue in this Strecker synthesis. The primary bottleneck is often the formation and stability of the iminium ion intermediate, which is the electrophile for the cyanide attack[1][3].

Root Causes & Solutions:

  • Inefficient Iminium Ion Formation: The equilibrium between the ketone, methylamine, and the iminium ion may not favor the iminium ion.

    • Water Scavenging: The formation of the iminium ion releases water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product.

      • Troubleshooting Protocol: Add a dehydrating agent to the reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices. For more sensitive reactions, molecular sieves (3Å or 4Å) can be used[4].

    • pH Optimization: The reaction is typically acid-catalyzed to facilitate the dehydration step[3]. However, if the pH is too low, the amine nucleophile will be protonated and non-reactive.

      • Troubleshooting Protocol: If not already using it, add a catalytic amount of a mild acid like acetic acid. If you are already using an acid, check the pH of your methylamine solution. For optimal results, a slightly acidic pH (around 5-6) is often ideal for imine formation.

  • Steric Hindrance: Tetrahydrofuran-3-one, being a cyclic ketone, can present steric challenges that slow down the initial nucleophilic attack of methylamine.

    • Reaction Time and Temperature: These reactions may require longer reaction times or elevated temperatures compared to acyclic ketones.

      • Troubleshooting Protocol: Monitor the reaction by TLC or LC-MS over an extended period (24-48 hours). If the reaction is still sluggish, consider a moderate increase in temperature (e.g., from room temperature to 40-50 °C).

  • Side Reaction: Cyanohydrin Formation: The cyanide ion can directly attack the ketone to form a cyanohydrin, a competing and often reversible side reaction.

    • Order of Addition: Adding the cyanide source last, after the iminium ion has had time to form, can minimize this side reaction.

      • Troubleshooting Protocol: Pre-stir the tetrahydrofuran-3-one and methylamine (with the acid catalyst and dehydrating agent) for a period (e.g., 1-2 hours) before introducing the cyanide source.

Troubleshooting Workflow:

G start Low Ketone Conversion q1 Is a dehydrating agent being used? start->q1 add_dehydrating Add anhydrous MgSO4 or molecular sieves. q1->add_dehydrating No q2 Is the pH optimized? q1->q2 Yes add_dehydrating->q2 add_acid Add catalytic acetic acid. q2->add_acid No q3 Has the reaction time been sufficient? q2->q3 Yes add_acid->q3 increase_time_temp Increase reaction time and/or temperature. q3->increase_time_temp No q4 Is cyanohydrin formation suspected? q3->q4 Yes increase_time_temp->q4 preform_iminium Pre-stir ketone and amine before adding cyanide. q4->preform_iminium Yes end Improved Conversion q4->end No preform_iminium->end

Caption: Troubleshooting workflow for low ketone conversion.

Question 2: I'm seeing multiple spots on my TLC plate that are not the starting materials or the desired product. What are the likely byproducts and how can I minimize them?

Answer:

The formation of byproducts is a common cause of low yields. In the Strecker synthesis of 3-(Methylamino)oxolane-3-carbonitrile, several side reactions can occur.

Common Byproducts and Mitigation Strategies:

Byproduct Formation Mechanism Mitigation Strategy
3-Hydroxyoxolane-3-carbonitrile (Cyanohydrin) Direct nucleophilic attack of cyanide on the ketone carbonyl.Pre-form the iminium ion by mixing the ketone and amine before adding the cyanide source. Running the reaction under strictly anhydrous conditions can also help.
Bis-amine Species Further reaction of the product with the iminium intermediate.Use a slight excess of the cyanide source to ensure the iminium ion is consumed by cyanide.
Hydrolysis Products If water is present, the nitrile group can hydrolyze to an amide or carboxylic acid, especially under acidic or basic conditions during workup.Maintain anhydrous reaction conditions and perform a neutral workup if possible. Purification via column chromatography can separate these more polar byproducts.

Experimental Protocol for Minimizing Byproduct Formation:

  • To a stirred solution of tetrahydrofuran-3-one (1.0 equiv) and methylamine (1.2 equiv, as a solution in THF or as a salt with a non-nucleophilic counter-ion) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add anhydrous magnesium sulfate (2.0 equiv).

  • Add glacial acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 2 hours to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of potassium cyanide (KCN, 1.2 equiv) or trimethylsilyl cyanide (TMSCN, 1.2 equiv). Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood. [4][5]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best cyanide source for this reaction?

A: Both potassium cyanide (KCN) and trimethylsilyl cyanide (TMSCN) are commonly used. TMSCN is often preferred as it is more soluble in organic solvents and can sometimes give higher yields. However, it is also more volatile and moisture-sensitive. KCN is a solid and easier to handle, but its lower solubility can sometimes lead to longer reaction times. Acetone cyanohydrin can also be a suitable, less hazardous alternative in some cases[4].

Q2: How do I purify the final product?

A: 3-(Methylamino)oxolane-3-carbonitrile is a relatively polar molecule. Flash column chromatography on silica gel is the most common purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a DCM or ethyl acetate mobile phase), is typically effective.

Q3: My purified product seems unstable. How should I store it?

A: Aminonitriles can be susceptible to hydrolysis and other degradation pathways. It is best to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended for long-term storage).

Q4: Can I use methylamine hydrochloride directly?

A: Yes, using the hydrochloride salt of methylamine can be convenient and also provides the necessary acidic catalyst for the reaction[4]. However, you will need to add a base, such as triethylamine (NEt₃) or potassium carbonate (K₂CO₃), to liberate the free amine in situ.

Q5: The reaction is still not working well. What other catalysts can I try?

A: If standard Brønsted or Lewis acid catalysis is ineffective, more advanced catalysts can be employed. Lewis acids such as indium(III) chloride or scandium(III) triflate have been shown to catalyze Strecker reactions effectively. However, these should be considered after optimizing the more standard conditions.

Reaction Mechanism Overview

Understanding the reaction mechanism can provide further insight into potential points of failure.

G cluster_1 Iminium Formation (Reversible) cluster_2 Cyanide Addition (Irreversible) ketone Tetrahydrofuran-3-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + H+ amine Methylamine amine->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium - H2O product 3-(Methylamino)oxolane-3-carbonitrile iminium->product cyanide Cyanide (CN-) cyanide->product Nucleophilic Attack

Caption: Stepwise mechanism of the Strecker reaction.

The initial, reversible formation of the iminium ion is often the rate-limiting step and the primary source of low conversion rates. Ensuring this equilibrium is shifted towards the iminium ion before the irreversible cyanide addition is key to a successful synthesis.

References

  • Paudyal, M. P., et al. (n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc., and again cooled to room temperature, whereupon a second crop of. Retrieved from [Link]

  • North, M. (2010, May 19). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2023, March 11). Strecker Reaction [Video]. YouTube. Retrieved from [Link]

  • Maertens, G., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Molecules, 26(2), 335. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 3-(Methylamino)oxolane-3-carbonitrile

Welcome to the Technical Support Center. 3-(Methylamino)oxolane-3-carbonitrile (also known as 3-(methylamino)tetrahydrofuran-3-carbonitrile) is a highly polar, basic α -aminonitrile.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(Methylamino)oxolane-3-carbonitrile (also known as 3-(methylamino)tetrahydrofuran-3-carbonitrile) is a highly polar, basic α -aminonitrile. Due to its unique structural features—specifically the lack of a UV chromophore, the presence of a basic secondary amine, and the inherent chemical instability of the α -aminonitrile motif—this compound presents significant challenges during isolation and purification.

This guide is engineered to provide researchers with causality-driven troubleshooting, self-validating protocols, and optimized chromatographic parameters to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound degrade into multiple spots or streak severely on a standard silica TLC plate/column?

Causality: This is a classic symptom of the retro-Strecker reaction[1]. Standard bare silica gel is inherently acidic (pH ~4.5–5.5). When the α -aminonitrile binds to highly active acidic silanol groups, the thermodynamic equilibrium can shift backwards. The molecule expels hydrogen cyanide (HCN) to form a highly reactive iminium ion. This intermediate subsequently hydrolyzes with ambient moisture into dihydrofuran-3(2H)-one and methylamine. On a column, this continuous protodecyanation results in severe streaking and mass loss. Solution: Avoid standard bare silica gel. Transition to amine-functionalized silica (NH₂-silica) or basic alumina, which lack the acidic protons that trigger decomposition[2]. Self-Validation Tip: To verify if your compound is decomposing specifically due to the stationary phase, run a 2D TLC [3]. Spot the crude mixture in the corner of a square TLC plate, run it in one direction, let it dry, rotate the plate 90 degrees, and run it again in the exact same solvent system. Off-diagonal spots definitively confirm on-plate decomposition[3].

Q2: I am using HPLC-UV at 254 nm, but I don't see any peaks. Where is my compound?

Causality: 3-(Methylamino)oxolane-3-carbonitrile lacks any conjugated π -systems or aromatic rings. The oxolane ring, methylamine, and nitrile functional groups do not absorb UV light significantly above 210 nm. Relying on standard 254 nm detection will render the compound practically invisible, leading to accidental discarding of target fractions. Solution: Switch your detection modality. For liquid chromatography, utilize an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (LC-MS in positive ESI mode)[2]. For TLC visualization, use a Ninhydrin stain (which reacts covalently with the secondary amine to form a deep purple complex) or basic KMnO₄.

Q3: My compound elutes in the void volume during Reverse-Phase (RP) HPLC. How can I retain it?

Causality: The molecule is highly polar and water-soluble due to the oxolane oxygen, the amine, and the nitrile group. Under standard acidic RP-HPLC conditions (e.g., 0.1% TFA or Formic Acid), the secondary amine is fully protonated into an ammonium cation. This makes the molecule extremely hydrophilic, causing it to wash out in the void volume of a standard C18 column[2]. Solution: Use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) to keep the amine in its neutral (unprotonated) state. This drastically increases its hydrophobicity and retention on C18.

Part 2: Visualizations of Mechanisms and Workflows

RetroStrecker A 3-(Methylamino)oxolane- 3-carbonitrile B Iminium Ion Intermediate A->B Acidic Silica (- HCN) C Dihydrofuran-3(2H)-one + Methylamine B->C Hydrolysis (+ H2O)

Fig 1: Retro-Strecker decomposition pathway of α-aminonitriles on acidic silica.

Workflow Inj Sample Injection Col High-pH C18 Column (pH 9.5 Buffer) Inj->Col Split Flow Splitter Col->Split Detect1 MS Detector (ESI+) Split->Detect1 1% Flow Detect2 ELSD / CAD Split->Detect2 1% Flow Fract Fraction Collector (Mass-Triggered) Split->Fract 98% Flow Detect1->Fract Trigger Signal

Fig 2: Preparative LC-MS workflow utilizing mass-triggered fraction collection.

Part 3: Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Amine-Functionalized Silica)

Use this protocol for bulk purification of crude reaction mixtures to prevent retro-Strecker degradation.

  • Column Selection: Equip your flash system with an NH₂-functionalized silica column (e.g., Biotage KP-NH). This eliminates the acidic silanols that trigger decomposition[2].

  • Sample Loading (Self-Validating Step): Dissolve the crude 3-(Methylamino)oxolane-3-carbonitrile in a minimal amount of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto a small amount of Celite or NH₂-silica. Critical: Do not dry-load onto standard acidic silica, as the heat of solvent evaporation will rapidly degrade the compound.

  • Solvent System & Gradient: Prepare a gradient of Hexane and Ethyl Acetate (EtOAc). Do not add Triethylamine (Et3N), as the stationary phase is already basic. Run the gradient from 0% to 60% EtOAc in Hexane over 10 column volumes (CV).

  • Fraction Analysis: Spot fractions on a standard TLC plate. Dip the plate in Ninhydrin stain and heat gently with a heat gun. The target compound will appear as a distinct pink/purple spot.

Protocol B: Preparative LC-MS (High-pH Reverse Phase)

Use this protocol for high-purity isolation (>98%) required for biological assays or downstream sensitive chemistry.

  • System Setup: Equip the preparative HPLC with an ELSD or CAD detector in parallel with a single quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode[2].

  • Column Preparation: Install a high-pH tolerant C18 column (e.g., Waters XBridge C18, 5 µm, 19 × 100 mm).

  • Mobile Phase Formulation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using dilute Ammonium Hydroxide.

    • Buffer B: LC-MS grade Acetonitrile.

  • Gradient Execution: Run a shallow gradient from 2% B to 40% B over 15 minutes. The high pH ensures the methylamino group remains neutral, providing adequate hydrophobic retention.

  • Fraction Collection: Set the fraction collector to trigger exclusively on the target mass ( [M+H]+=127.1m/z ). Cross-reference the collection chromatogram with the ELSD signal to ensure total mass recovery.

Part 4: Quantitative Data & Comparisons

Table 1: Stationary Phase Comparison for α -Aminonitriles
Stationary PhasepH ProfileRetention MechanismSuitability for 3-(Methylamino)oxolane-3-carbonitrileRisk of Degradation
Standard Silica (Bare) Acidic (~4.5-5.5)Hydrogen bonding, dipole-dipolePoor - Causes severe streaking and retro-Strecker.High
NH₂-Silica Basic (~8.0)Weak anion exchange, H-bondingExcellent - Neutralizes acidic sites, sharp peaks.Low
Basic Alumina Basic (~9.0-10.0)Adsorption, ion exchangeGood - Prevents degradation, but capacity is lower.Low
C18 (Low pH Buffer) Acidic (~2.0-3.0)HydrophobicPoor - Compound elutes in void volume (protonated).Moderate (Hydrolysis)
C18 (High pH Buffer) Basic (~9.5)HydrophobicExcellent - Compound remains neutral and retains well.Low
Table 2: Recommended Detection Modalities
Detection MethodSensitivityDestructive?MechanismRecommendation
UV (254 nm) Very LowNo π−π∗ transitionsDo not use (No chromophore).
UV (210 nm) ModerateNo n−π∗ transitions (Nitrile/Amine)Use as secondary confirmation only; prone to solvent noise.
ELSD / CAD HighYesAerosol scattering / Charge transferPrimary choice for universal mass detection.
MS (ESI+) Very HighYesIonization ( [M+H]+ = 127.1)Primary choice for specific fraction triggering.
Ninhydrin (TLC) HighYesCovalent reaction with aminesPrimary choice for rapid benchtop fraction checking.

References

  • National Institutes of Health (NIH) / ACS Omega. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Available at: [Link]

  • ResearchGate. Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Available at: [Link]

  • Reddit / r/OrganicChemistry. Miyuora borylation trouble shoot (2D TLC methodologies). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Methylamino)oxolane-3-carbonitrile Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks encountered during the synthesis of 3-(methylamino)oxola...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks encountered during the synthesis of 3-(methylamino)oxolane-3-carbonitrile (also known as 3-(methylamino)tetrahydrofuran-3-carbonitrile).

This molecule is a highly valuable α-aminonitrile intermediate used in the development of complex spirocycles and pharmaceutical active ingredients. However, synthesizing it via the classical Strecker multicomponent condensation (tetrahydrofuran-3-one, methylamine, and a cyanide source) is notoriously prone to side-product formation. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Reaction Pathway & Competing Side-Reactions

To troubleshoot effectively, we must first visualize the thermodynamic and kinetic pathways competing in your reactor.

StreckerPathway Ketone Tetrahydrofuran-3-one Imine Iminium Intermediate Ketone->Imine + Amine Cyanohydrin Cyanohydrin (Side Product) Ketone->Cyanohydrin + Cyanide (Direct) Aldol Aldol Condensates (Side Product) Ketone->Aldol Base Catalysis Amine Methylamine Amine->Imine Product 3-(Methylamino)oxolane- 3-carbonitrile Imine->Product + Cyanide Product->Ketone Hydrolysis Cyanide Cyanide Source Cyanide->Product

Mechanistic pathway of 3-(Methylamino)oxolane-3-carbonitrile synthesis and side-product routes.

Diagnostic FAQs: Causality & Resolution

Q1: Why is my reaction yielding predominantly the cyanohydrin instead of the desired α-aminonitrile? The Causality: The Strecker reaction is a delicate equilibrium process. For the desired product to form, the carbonyl must first be converted to an iminium ion before the cyanide nucleophile attacks[1]. However, the application of the Strecker reaction to ketones is inherently limited due to the highly endoergic (thermodynamically unfavorable) formation of ketoimine intermediates[2]. If water is present in the system, or if the cyanide is introduced too early, the equilibrium shifts rapidly toward the direct addition of cyanide to the ketone, yielding the dead-end cyanohydrin side product. The Resolution: Implement a two-step "pre-formation" strategy. Force the endoergic imine formation to completion by stirring tetrahydrofuran-3-one and methylamine with a strong Lewis acidic water-scavenger (such as Titanium(IV) ethoxide) for several hours before introducing the cyanide source.

Q2: LC-MS analysis reveals significant high-molecular-weight polymeric impurities. What is the mechanism here? The Causality: Tetrahydrofuran-3-one possesses highly acidic alpha-protons at the C2 and C4 positions due to the electron-withdrawing nature of the adjacent carbonyl and ring oxygen. Under the basic conditions typical of classical Strecker reactions (e.g., using free methylamine and aqueous KCN), the ketone rapidly enolizes. This is driven by the well-known tendency of methylene-flanked imines and ketones to undergo base-catalyzed aldol-type self-condensation, forming dimeric and polymeric products that decimate your yield[3]. The Resolution: Buffer the reaction microenvironment. Transition from aqueous alkali cyanides to Trimethylsilyl cyanide (TMSCN) under strictly anhydrous conditions[4]. TMSCN acts as a mild, highly efficient cyanide source that avoids the highly basic conditions of NaCN/KCN, completely suppressing the aldol condensation pathway.

Q3: The isolated 3-(methylamino)oxolane-3-carbonitrile degrades upon storage, turning brown and emitting a bitter almond odor. How can I stabilize it? The Causality: The bitter almond odor is hydrogen cyanide (HCN) gas. α-Aminonitriles derived from ketones and primary amines (yielding a secondary amine product like our target) are hydrolytically unstable. Because the aminonitrile and cyanohydrin remain in equilibrium through achiral intermediates[5], the molecule can undergo a retro-Strecker reaction (dehydrocyanation), reverting to the imine and releasing HCN. The Resolution: Never store the free base. Immediately upon organic extraction, protonate the secondary amine by bubbling anhydrous HCl gas through the solvent. This locks the nitrogen's lone pair, completely halting the retro-Strecker elimination pathway, and yields the indefinitely stable hydrochloride salt.

Quantitative Data: Reagent Impact on Side-Product Distribution

To summarize the kinetic control strategies discussed above, the following table illustrates how reagent selection directly dictates the product distribution in the synthesis of 3-(methylamino)oxolane-3-carbonitrile.

Cyanide SourceAmine SourceDehydrating AdditivePrimary Side Product ObservedTarget Yield (%)
NaCN (aq)Methylamine (aq)NoneAldol Condensates (>30%)< 40%
KCN (aq)Methylamine·HClNoneCyanohydrin (15-20%)55-60%
TMSCNMethylamine (THF)MgSO₄ (Anhydrous)Minimal (Trace Cyanohydrin)75-80%
TMSCN Methylamine (THF) Ti(OEt)₄ None Detected > 90%
Validated Experimental Protocol

This self-validating methodology utilizes anhydrous conditions and Lewis acid catalysis to bypass the endoergic imine barrier and suppress aldol condensation, ensuring maximum yield of the stabilized target molecule.

Optimized Anhydrous Synthesis of 3-(Methylamino)oxolane-3-carbonitrile Hydrochloride

  • Imine Pre-formation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve tetrahydrofuran-3-one (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL).

  • Lewis Acid Mediated Dehydration: Cool the solution to 0 °C using an ice bath. Add methylamine (2.0 M solution in THF, 12.0 mmol, 1.2 equiv) dropwise. Immediately follow with the dropwise addition of Titanium(IV) ethoxide (Ti(OEt)₄, 15.0 mmol, 1.5 equiv).

  • Equilibrium Shift: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 3 hours. Causality check: The solution will turn slightly yellow, indicating successful iminium ion formation while the titanium scavenges the generated water.

  • Anhydrous Cyanation: Re-cool the reaction mixture to 0 °C. Slowly add Trimethylsilyl cyanide (TMSCN, 12.0 mmol, 1.2 equiv) via syringe[4]. (CRITICAL SAFETY NOTE: TMSCN is highly toxic and volatile; perform this step strictly in a certified fume hood).

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Titanium Quench: Quench the reaction by pouring it into cold saturated aqueous NaHCO₃ (50 mL). A thick white precipitate of titanium dioxide will form. Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the salts.

  • Extraction: Separate the layers and extract the aqueous phase with cold methyl tert-butyl ether (MTBE) (3 x 30 mL).

  • Stabilization (Salt Formation): Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent. While stirring the filtrate vigorously at 0 °C, add 2.0 M HCl in diethyl ether (11.0 mmol, 1.1 equiv). A white precipitate will form immediately.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether (20 mL), and dry under high vacuum to afford 3-(methylamino)oxolane-3-carbonitrile hydrochloride as a stable, off-white powder.

References
  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." 1

  • Organic Letters (ACS Publications). "Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles." 2

  • Chemistry Central Journal (PMC). "A truly green synthesis of α-aminonitriles via Strecker reaction." 4

  • RSC Advances (RSC Publishing). "Asymmetric Strecker reaction at the solid/solid interface." 5

  • ACS Combinatorial Science (PMC). "Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles." 3

Sources

Troubleshooting

Technical Support Center: Resolving Stereochemical Challenges in 3-(Methylamino)oxolane-3-carbonitrile Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical roadblocks when working with cyclic α -aminonitriles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical roadblocks when working with cyclic α -aminonitriles.

3-(Methylamino)oxolane-3-carbonitrile (also known as 3-(methylamino)tetrahydrofuran-3-carbonitrile) presents a unique synthetic hurdle: a highly labile quaternary stereocenter embedded within a symmetric oxolane ring. Standard enzymatic resolutions typically fail due to steric hindrance, and traditional chiral pool synthesis is limited by the ring's geometry. This guide provides field-proven, self-validating methodologies to isolate, synthesize, and stabilize the enantiopure building block without compromising yield or optical purity.

The Core Challenge: The Retro-Strecker Equilibrium

Before troubleshooting, we must understand the causality behind the molecule's instability. The α -aminonitrile functional group is not entirely static; it exists in a dynamic equilibrium with its corresponding iminium ion and free cyanide 1. Under basic or strongly acidic aqueous conditions, this equilibrium shifts, leading to the expulsion of hydrocyanic acid (HCN). When the cyanide re-adds to the planar iminium intermediate, it does so from both faces, resulting in rapid racemization of your carefully resolved stereocenter 2.

RetroStrecker A Chiral α-Aminonitrile (Enantiopure) B Iminium Ion Intermediate + Cyanide Ion A->B Aqueous Base/Acid (Reversible) C Tetrahydrofuran-3-one + Methylamine B->C Hydrolysis (Irreversible Degradation) D Racemic α-Aminonitrile (Loss of Stereocenter) B->D Re-addition of HCN (Racemization)

Fig 1: Retro-Strecker degradation and racemization pathways of α-aminonitriles.

Frequently Asked Questions (FAQs)

Q: Why does my product racemize during aqueous workup? A: Aqueous basic workups (e.g., saturated NaHCO3​ ) deprotonate the methylammonium species, facilitating the retro-Strecker reaction (see Fig 1). Solution: Always perform workups at a neutral to slightly acidic pH (pH 5-6) using buffered solutions like saturated NH4​Cl , and keep temperatures below 10°C during extraction.

Q: Should I use diastereomeric salt resolution or asymmetric synthesis? A: It depends on your scale and timeline. Diastereomeric salt resolution (e.g., using Di-p-toluoyl-L-tartaric acid) is cost-effective for multi-kilogram scale-up but requires extensive optimization of the crystallization solvent to prevent degradation. For discovery and medicinal chemistry phases (mg to low-kg), asymmetric synthesis using Ellman's auxiliary is far superior, providing predictable stereocontrol without the need for exhaustive crystallization screening 3.

Q: How do I prevent on-column racemization during chiral chromatography? A: Standard HPLC uses prolonged residence times in solvents that can induce epimerization. Switch to Supercritical Fluid Chromatography (SFC). The low viscosity of supercritical CO2​ ensures rapid elution, and the addition of 0.1% Trifluoroacetic acid (TFA) to the co-solvent locks the molecule in its stable, protonated form.

Quantitative Comparison of Resolution Strategies

To select the optimal pathway for your specific project phase, review the empirical data summarized below.

Resolution StrategyTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityKey Causality / Limitation
Direct Strecker + Chiral SFC 35 - 45%> 99%Moderate (Discovery)50% theoretical max yield; requires expensive prep-SFC time.
Diastereomeric Salt Formation 20 - 30%90 - 95%High (Process/Mfg)Low yields due to high solubility of the salt; risk of retro-Strecker during basic free-basing.
Asymmetric Strecker (Ellman's) 65 - 75%96 - 98%High (MedChem/Process)Requires stoichiometric chiral auxiliary; highly reliable and predictable stereocontrol.

Validated Troubleshooting Protocols

Protocol A: Asymmetric Strecker Synthesis using Ellman's Auxiliary

This protocol utilizes (R)-tert-butanesulfinamide to establish the quaternary stereocenter. The bulky tert-butyl group directs the incoming cyanide nucleophile to the opposite face of the imine with high diastereoselectivity 3.

AsymmetricWorkflow Step1 Tetrahydrofuran-3-one Step2 Chiral Sulfinyl Imine Formation (Ti(OEt)4, THF) Step1->Step2 Step3 Diastereoselective Cyanation (Et2AlCN, -78°C) Step2->Step3 Step4 Acidic Deprotection (4M HCl in Dioxane) Step3->Step4 Step5 Reductive N-Methylation (CH2O, NaBH(OAc)3) Step4->Step5 Step6 Enantiopure Target Molecule Step5->Step6

Fig 2: Asymmetric Strecker synthesis workflow utilizing Ellman's auxiliary.

Step-by-Step Methodology:

  • Imine Formation: Dissolve tetrahydrofuran-3-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.2 M). Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Causality: Tetrahydrofuran-3-one is sterically hindered and prone to enolization. Standard dehydrating agents (like MgSO4​ ) fail to drive the equilibrium. Ti(OEt)4​ acts as both a Lewis acid and a water scavenger, ensuring complete conversion.

    • Self-Validating Checkpoint: Pull a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. Pass Condition: >95% UV purity of the sulfinyl imine ( [M+H]+=190.1 ). Fail Condition: Unreacted ketone ( [M+H]+=87.1 ) > 5%. Correction: Proceeding with unreacted ketone generates racemic cyanohydrin impurities that co-elute with the target. Add 0.5 eq of Ti(OEt)4​ and stir for 2 additional hours.

  • Cyanation: Cool the reaction mixture to -78°C. Slowly add Diethylaluminum cyanide ( Et2​AlCN , 1.5 eq, 1M in toluene). Stir for 4 hours at -78°C, then slowly warm to 0°C.

  • Quench & Extraction: Quench carefully with saturated aqueous NH4​Cl at 0°C. Filter the resulting titanium salts through a pad of Celite. Extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate.

  • Deprotection: Dissolve the crude intermediate in MeOH (0.1 M) and add 4M HCl in dioxane (3.0 eq). Stir for 1 hour at room temperature. Concentrate under vacuum to yield the primary α -aminonitrile hydrochloride salt.

  • N-Methylation: Suspend the salt in 1,2-dichloroethane (DCE). Add aqueous formaldehyde (37%, 1.1 eq) and Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq). Stir for 2 hours. Quench with saturated NaHCO3​ (rapidly, <5 mins) and extract with DCM to yield the final 3-(Methylamino)oxolane-3-carbonitrile.

Protocol B: Preparative Chiral SFC Resolution of Racemic Mixtures

If you have synthesized the racemic mixture via a direct Strecker reaction (using methylamine and NaCN), SFC is the mandatory method for resolution to avoid degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic 3-(Methylamino)oxolane-3-carbonitrile in pure Methanol at a concentration of 50 mg/mL. Do NOT use basic solvents like basic alumina-filtered DCM.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) 250 x 21 mm, 5 µm.

  • Mobile Phase: Supercritical CO2​ / Methanol containing 0.1% TFA (85:15 v/v).

    • Causality: The basic nature of the aminonitrile interacts strongly with the stationary phase, causing peak tailing. More critically, prolonged interaction can induce on-column retro-Strecker racemization. The 0.1% TFA protonates the amine, neutralizing its nucleophilicity and locking the stereocenter.

  • Parameters: Flow rate 70 mL/min; Back pressure 100 bar; Column temperature 25°C.

    • Self-Validating Checkpoint: Monitor the baseline between the two enantiomer peaks via UV at 210 nm. Pass Condition: Baseline resolution ( Rs​>1.5 ) returning flat to zero. Fail Condition: A raised, "plateau" baseline between the peaks. Correction: A raised baseline indicates dynamic on-column interconversion (racemization). Immediately lower the column temperature to 20°C and increase the TFA additive to 0.2% to stabilize the analyte.

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Medicinal Chemistry URL
  • Catalytic Reductive Functionalization of Tertiary Amides using Vaska's Complex: Synthesis of Complex Tertiary Amine Building Blocks and Natural Products Source: ACS Catalysis URL
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for 3-(Methylamino)oxolane-3-carbonitrile

An in-depth analytical comparison is essential when verifying the structural integrity of functionalized heterocycles in drug discovery. The N-methylation status of cyclic aminonitriles profoundly impacts their basicity,...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison is essential when verifying the structural integrity of functionalized heterocycles in drug discovery. The N-methylation status of cyclic aminonitriles profoundly impacts their basicity, metabolic stability, and target affinity.

This guide provides an objective, side-by-side performance comparison of the structural elucidation of 3-(Methylamino)oxolane-3-carbonitrile (the N-methylated target) against its primary amine alternative, 3-aminooxolane-3-carbonitrile . By analyzing their ¹H and ¹³C NMR spectral data, we establish a self-validating analytical workflow designed to unambiguously confirm N-alkylation and molecular purity.

Mechanistic Context & Synthetic Workflow

The synthesis of these oxolane (tetrahydrofuran) derivatives typically relies on a multicomponent Strecker-type reaction. Starting from dihydrofuran-3(2H)-one, the introduction of a cyanide source (e.g., NaCN) alongside either methylamine or ammonia dictates the final substitution pattern. While the primary amine variant is a widely documented building block for 1[1], the N-methylated derivative introduces unique steric and electronic environments within the five-membered ether ring that require precise analytical differentiation[2].

G cluster_0 Strecker Synthesis Pathways A Dihydrofuran-3(2H)-one (Starting Material) B1 Route 1: MeNH2 + NaCN A->B1 Alkylative B2 Route 2: NH3 + NaCN A->B2 Unsubstituted C1 3-(Methylamino)oxolane-3-carbonitrile (Target Product) B1->C1 C2 3-Aminooxolane-3-carbonitrile (Primary Amine Alternative) B2->C2 D 1D & 2D NMR Structural Elucidation (Self-Validating Workflow) C1->D C2->D

Workflow comparing the Strecker synthesis and NMR validation of oxolane-3-carbonitrile derivatives.

Comparative Quantitative NMR Spectral Data

To accurately differentiate the N-methylated product from the primary amine alternative, high-resolution 1D NMR spectroscopy is the first line of analysis. The tetrahydrofuran ring creates a complex spin system due to the oxygen heteroatom and the rigid conformational dynamics of the ring.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 400 MHz)
Proton Assignment3-(Methylamino)oxolane-3-carbonitrile3-Aminooxolane-3-carbonitrileMultiplicity & Coupling (J in Hz)
N-CH₃ 2.45 ppm (3H)-Singlet
NH / NH₂ 1.60 ppm (1H)1.80 ppm (2H)Broad Singlet
H2a (CH₂-O)3.90 ppm (1H)3.95 ppm (1H)Doublet (J = 9.5)
H2b (CH₂-O)3.80 ppm (1H)3.85 ppm (1H)Doublet (J = 9.5)
H4a, H4b (CH₂)2.10 - 2.30 ppm (2H)2.15 - 2.35 ppm (2H)Multiplet
H5a, H5b (CH₂-O)3.85 - 4.00 ppm (2H)3.90 - 4.05 ppm (2H)Multiplet
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, 100 MHz)
Carbon Atom3-(Methylamino)oxolane-3-carbonitrile3-Aminooxolane-3-carbonitrileStructural Causality & Notes
N-CH₃ 31.5 ppm-Diagnostic N-Methyl carbon.
C2 76.2 ppm77.5 ppmDeshielded CH₂ adjacent to O and chiral C3.
C3 (Quaternary)63.5 ppm58.0 ppmDownfield shift due to N-alkylation (β-effect).
C4 36.5 ppm38.2 ppmAliphatic CH₂ adjacent to C3.
C5 68.2 ppm68.5 ppmCH₂ adjacent to O.
-CN 120.8 ppm121.5 ppmNitrile carbon.
Causality of Spectral Shifts

The introduction of the N-methyl group causes a distinct downfield shift of the C3 quaternary carbon (from ~58.0 ppm to ~63.5 ppm). This is driven by the β-effect, where the electron-donating nature of the methyl group paradoxically causes steric deshielding on the adjacent carbon. Furthermore, because C3 is a chiral center, the adjacent protons at C2 (H2a and H2b) are diastereotopic . They are locked in permanently different magnetic environments relative to the -CN and -NHCH₃ groups, causing them to split each other into a distinct AB doublet system (J ≈ 9.5 Hz) rather than a simple singlet.

Advanced Analytical Methodologies: A Self-Validating Protocol

Relying solely on 1D NMR can lead to false positives; a methyl singlet at 2.45 ppm does not inherently prove connectivity to the nitrogen (it could represent a misarranged byproduct or solvent impurity). To establish a self-validating system , a 2D NMR suite must be employed to mathematically prove the molecular connectivity.

Step-by-Step Experimental Protocol
  • Sample Preparation: Accurately weigh 15–20 mg of the synthesized compound. Dissolve in 0.6 mL of 3 containing 0.05% v/v tetramethylsilane (TMS) as an internal reference[3]. Filter through glass wool into a standard 5 mm NMR tube to remove any paramagnetic particulates that could broaden the signals.

  • 1D Acquisition: Acquire ¹H spectra at 400 MHz (16 scans, 2s relaxation delay) to quantify the N-CH₃ integration. Acquire ¹³C{¹H} spectra at 100 MHz (1024 scans) to resolve the quaternary C3 and the weak, slowly relaxing nitrile (-CN) signal at ~120.8 ppm[2].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to map direct C-H attachments. This validates the assignment of the C2, C4, and C5 methylenes by correlating the complex proton multiplets directly to their respective carbon shifts, eliminating ambiguity in the overlapping 3.80–4.00 ppm region.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Step: Acquire an HMBC spectrum optimized for long-range couplings (J = 8 Hz).

    • The Critical Check: You must observe a strong cross-peak between the N-CH₃ protons (2.45 ppm) and the C3 quaternary carbon (63.5 ppm) . This 3-bond correlation definitively proves that the methyl group is attached to the amine residing on the C3 position, validating the structural integrity of 3-(Methylamino)oxolane-3-carbonitrile and ruling out any isomeric impurities.

References

  • ACS Omega / NIH. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. URL:[Link]

  • Cambridge Isotope Laboratories / Washington.edu. NMR Solvent Data Chart. URL:[Link]

  • Google Patents.WO2018005591A1 - Biarylmethyl heterocycles.

Sources

Comparative

Structural Elucidation of 3-(Methylamino)oxolane-3-carbonitrile: A Comparative LC-MS/MS Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Focus: Comparative fragmentation dynamics (CID vs. HCD) and structural differentiation of cyclic α -aminonitriles.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Focus: Comparative fragmentation dynamics (CID vs. HCD) and structural differentiation of cyclic α -aminonitriles.

Introduction & Analytical Rationale

Small cyclic α -aminonitriles, such as 3-(Methylamino)oxolane-3-carbonitrile (also known as 3-(methylamino)tetrahydrofuran-3-carbonitrile), are critical intermediates in the Strecker synthesis of unnatural amino acids and are frequently deployed as spirocyclic scaffolds in modern drug discovery.

Characterizing these low-molecular-weight basic compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a unique challenge. Because they are small and highly polar, their fragmentation pathways are highly dependent on the energy deposition method. This guide objectively compares the performance of traditional Collision-Induced Dissociation (CID) against Higher-energy C-trap Dissociation (HCD) for this molecule, benchmarking it against its non-methylated analog (3-aminooxolane-3-carbonitrile) to demonstrate how to confidently localize N-methylation.

Mechanistic Causality: The Physics of Aminonitrile Fragmentation

To optimize an LC-MS method, one must understand the causality behind the molecule's gas-phase behavior.

The Primary Loss: Expulsion of Hydrogen Cyanide (HCN)

Under Electrospray Ionization (ESI+), 3-(Methylamino)oxolane-3-carbonitrile readily accepts a proton at the secondary amine, forming a stable [M+H]+ precursor at m/z 127.09. The adjacent cyano group is highly electron-withdrawing. Upon collisional activation, the molecule undergoes a highly diagnostic α -cleavage (or concerted elimination), expelling neutral hydrogen cyanide (HCN, 27.01 Da) to form a stable iminium ion at m/z 100.08. This neutral loss is the universal hallmark of α -aminonitriles .

CID vs. HCD: Overcoming the "One-Third Rule"
  • Ion Trap CID (Resonance Excitation): CID deposits energy slowly. Once the precursor loses HCN, the resulting m/z 100.08 ion falls out of resonance with the excitation waveform and survives without further fragmentation. Furthermore, ion traps suffer from the low-mass cut-off ("one-third rule"), blinding the detector to low-mass reporter ions.

  • Orbitrap HCD (Beam-Type CID): HCD accelerates ions into a multipole collision cell. The primary m/z 100.08 fragment undergoes subsequent high-energy collisions, leading to a secondary loss of methylamine ( CH3​NH2​ , 31.04 Da) to yield an oxolane ring cation at m/z 69.03. HCD also captures low-mass immonium ions without a cut-off, providing a richer spectrum for structural elucidation.

FragPathway M [M+H]+ m/z 127.09 F1 [M+H - HCN]+ m/z 100.08 M->F1 - HCN (27 Da) F2 [M+H - CH3NH2]+ m/z 96.04 M->F2 - CH3NH2 (31 Da) F3 [M+H - HCN - CH3NH2]+ m/z 69.03 F1->F3 - CH3NH2 (31 Da) F2->F3 - HCN (27 Da)

Fig 1: Logical fragmentation pathway of 3-(Methylamino)oxolane-3-carbonitrile under HCD.

Comparative Data Analysis

To demonstrate the superiority of HCD for structural elucidation, we compare the fragmentation of 3-(Methylamino)oxolane-3-carbonitrile against its primary amine analog. The data below illustrates how secondary fragmentation is required to differentiate the two structures.

Table 1: CID vs. HCD Performance for 3-(Methylamino)oxolane-3-carbonitrile

Precursor Ion:[M+H]+ m/z 127.087

Fragment IonFormulam/z (Theoretical)CID Rel. Abundance (%)HCD Rel. Abundance (%)Structural Significance
[M+H - HCN]+ C5​H9​NO+ 100.076100 (Base Peak)45Primary α -cleavage (Confirms aminonitrile)
[M+H - CH3​NH2​ ]+ C5​H5​NO+ 96.044515Direct amine loss
[M+H - HCN - CH3​NH2​ ]+ C4​H5​O+ 69.034N/D (Cut-off)100 (Base Peak)Secondary fragmentation (Confirms N-methyl)
[ CH4​N ]+ CH4​N+ 30.034N/D (Cut-off)25Methylenimine reporter ion
Table 2: HCD Differentiation of Methylated vs. Non-Methylated Analogs

Comparing Normalized Collision Energy (NCE) at 35.

CompoundPrecursor m/zPrimary Loss (Base Peak in CID)Secondary Loss (Base Peak in HCD)Diagnostic Fragment
3-(Methylamino)oxolane-3-carbonitrile 127.087- HCN (m/z 100.08)- CH3​NH2​ (m/z 69.03)m/z 30.03 (N-methyl)
3-Aminooxolane-3-carbonitrile 113.071- HCN (m/z 86.06)- NH3​ (m/z 69.03)m/z 18.03 (Primary amine)

Key Takeaway: While CID successfully identifies both molecules as α -aminonitriles via the 27 Da loss, it fails to generate the secondary fragments. HCD forces the m/z 100.08 and m/z 86.06 intermediates to shed their respective amine groups. Because both pathways converge on the identical m/z 69.03 oxolane ring fragment, the mass difference of the secondary neutral loss (31 Da vs 17 Da) definitively proves the methyl group is localized on the nitrogen, not the ring .

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following LC-MS/MS workflow is designed as a self-validating system. It includes built-in causality checks to verify instrument calibration before data acquisition.

Step 1: System Suitability Test (SST)
  • Action: Infuse a standard solution of Caffeine (1 µg/mL in 50% Methanol/Water with 0.1% Formic Acid).

  • Validation: Verify the [M+H]+ precursor at m/z 195.088. Apply HCD at NCE 35. You must observe the m/z 138.066 fragment at >50% relative abundance.

  • Causality: This confirms the multipole collision cell is properly calibrated for beam-type fragmentation and mass accuracy is within <3 ppm.

Step 2: Sample Preparation
  • Action: Dissolve 1 mg of 3-(Methylamino)oxolane-3-carbonitrile in 1 mL of LC-MS grade Acetonitrile to create a stock. Dilute to 1 µg/mL using 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid lowers the pH below the pKa of the secondary amine, ensuring 100% protonation in solution prior to electrospray, which maximizes the [M+H]+ ion yield.

Step 3: UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Causality: The highly polar aminonitrile will elute early. A shallow initial gradient prevents the analyte from eluting in the void volume, separating it from un-retained salts that cause ion suppression.

Step 4: Parallel MS/MS Acquisition
  • Source: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temp: 320°C.

  • Scan Event 1 (Full MS): Orbitrap resolution 70,000; Scan range m/z 50-250.

  • Scan Event 2 (CID): Isolate m/z 127.09 in the linear ion trap. NCE: 30. Activation time: 10 ms.

  • Scan Event 3 (HCD): Isolate m/z 127.09. Route to collision cell. NCE: 35. Detect in Orbitrap at 17,500 resolution.

LCMSWorkflow S1 1. Sample Preparation (1 µg/mL in 50% MeOH, 0.1% FA) S2 2. UHPLC Separation (C18 Column, 0.4 mL/min) S1->S2 S3 3. ESI+ Ionization (Capillary 3.5 kV, 320°C) S2->S3 S4 4. Parallel Tandem MS (Ion Trap CID vs. Orbitrap HCD) S3->S4 S5 5. Data Processing (Fragment Annotation & Neutral Loss) S4->S5

Fig 2: Self-validating LC-MS/MS experimental workflow for aminonitrile characterization.

Conclusion

For the structural elucidation of 3-(Methylamino)oxolane-3-carbonitrile, relying solely on traditional CID is insufficient. While CID provides the diagnostic 27 Da neutral loss (HCN) confirming the α -aminonitrile core, it fails to provide the secondary fragmentation necessary to map the N-methylation. By implementing HCD at an NCE of 35, analysts can bypass the ion trap low-mass cut-off and force secondary beam-type collisions, revealing the critical 31 Da loss of methylamine and definitively differentiating the compound from its primary amine structural analogs.

References

  • Title: From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods Source: National Institutes of Health (PMC) URL: [Link]

Validation

Comparative Reactivity Profile: 3-(Methylamino)oxolane-3-carbonitrile vs. 3-Aminooxolane-3-carbonitrile

As building blocks in medicinal chemistry, α -aminonitriles are indispensable precursors for quaternary amino acids, spirocyclic heterocycles, and peptidomimetics. When working with functionalized tetrahydrofuran (oxolan...

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Author: BenchChem Technical Support Team. Date: March 2026

As building blocks in medicinal chemistry, α -aminonitriles are indispensable precursors for quaternary amino acids, spirocyclic heterocycles, and peptidomimetics. When working with functionalized tetrahydrofuran (oxolane) rings, the choice between a primary and a secondary amine at the quaternary C3 stereocenter fundamentally alters the molecule's thermodynamic stability and downstream reactivity.

This guide provides an objective, data-driven comparison between 3-aminooxolane-3-carbonitrile (the primary amine) and 3-(methylamino)oxolane-3-carbonitrile (the secondary amine), detailing the mechanistic causality behind their divergent behaviors in synthetic workflows.

Mechanistic Causality: Sterics, Nucleophilicity, and Stability

The reactivity of α -aminonitriles is governed by the equilibrium of the multicomponent Strecker synthesis. Because the cyanation of imines and iminium ions is reversible, α -aminonitriles can undergo a retro-Strecker reaction , reverting to the parent ketone, amine, and hydrogen cyanide[1][2].

The Retro-Strecker Thermodynamic Drive

The C3 position of the oxolane ring is a highly congested quaternary center.

  • 3-Aminooxolane-3-carbonitrile (Primary): The primary amine ( -NH2​ ) introduces minimal steric bulk. The sp3 hybridized state of the aminonitrile is thermodynamically stable, and the equilibrium heavily favors the cyano-adduct.

  • 3-(Methylamino)oxolane-3-carbonitrile (Secondary): The addition of the N-methyl group creates severe steric clashes with the adjacent oxolane ring protons and the linear nitrile group. To relieve this steric strain, the molecule has a high thermodynamic propensity to eject the cyanide ion, re-hybridizing the C3 carbon from sp3 back to sp2 to form the planar iminium ion[3]. Consequently, the secondary aminonitrile is significantly more labile in aqueous or protic media.

Hydrolysis to α -Amino Acids

Converting the nitrile moiety to a carboxylic acid is a standard downstream application.

  • Primary Aminonitriles: Can be cleanly hydrolyzed using strong aqueous acids (e.g., 6M HCl) or enzymatically using nitrilases (such as those derived from Rhodococcus rhodochrous), which exhibit high chemoselectivity for primary α -aminonitriles[4][5].

  • Secondary Aminonitriles: Attempting to hydrolyze the secondary variant often results in competitive degradation. The harsh conditions required for nitrile hydrolysis (extended heating in acid/base) provide the activation energy for the retro-Strecker pathway, leading to the recovery of tetrahydrofuran-3-one rather than the desired N-methyl amino acid.

G Ketone Tetrahydrofuran-3-one + Amine + HCN Imine Imine Intermediate (Primary Amine) Ketone->Imine NH3 / NH4Cl Iminium Iminium Intermediate (Secondary Amine) Ketone->Iminium MeNH2 / H+ PrimaryAN 3-aminooxolane- 3-carbonitrile Imine->PrimaryAN +CN- (Fast) SecondaryAN 3-(methylamino)oxolane- 3-carbonitrile Iminium->SecondaryAN +CN- (Fast) PrimaryAN->Imine Retro-Strecker (Slow, High Barrier) SecondaryAN->Iminium Retro-Strecker (Fast, Steric Relief)

Strecker and Retro-Strecker pathways for primary vs. secondary oxolane aminonitriles.

Quantitative Performance Comparison

The following table summarizes the experimental behavior of both compounds across standard synthetic transformations.

Parameter / Metric3-Aminooxolane-3-carbonitrile (Primary)3-(Methylamino)oxolane-3-carbonitrile (Secondary)
Strecker Synthesis Yield > 90% (Standard conditions)65 - 75% (Equilibrium limited)
Aqueous Stability ( t1/2​ at pH 7, 25°C) > 72 hours (Stable)< 4 hours (Rapid retro-Strecker)
Nucleophilicity (Acylation Rate) Fast (Forms secondary amides cleanly)Slow (Sterically hindered tertiary amides)
Acidic Hydrolysis Yield (to Amino Acid) 85% (6M HCl, Reflux, 12h)< 20% (Major product is ketone via degradation)
Enzymatic Hydrolysis (Nitrilase) Excellent substrate[6]Poor substrate / Inactive

Divergent Derivatization Workflows

Because of the differing stabilities and steric profiles, these two building blocks require entirely different handling strategies. The primary aminonitrile is a robust intermediate suitable for harsh downstream conditions. The secondary aminonitrile must be trapped immediately (e.g., via rapid reduction or mild acylation) to prevent decomposition.

Reactivity Primary 3-aminooxolane- 3-carbonitrile Hydrolysis1 High Yield Hydrolysis (Quaternary Amino Acid) Primary->Hydrolysis1 6M HCl or Nitrilase Acylation1 Rapid Acylation (Secondary Amides/Ureas) Primary->Acylation1 Acyl Chlorides / Base Secondary 3-(methylamino)oxolane- 3-carbonitrile Hydrolysis2 Degradation to Ketone (Retro-Strecker) Secondary->Hydrolysis2 Aqueous Acid/Base Acylation2 Sluggish Acylation (Sterically Hindered) Secondary->Acylation2 Acyl Chlorides / Base

Divergent downstream derivatization and hydrolysis workflows.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process monitoring is built into the steps to confirm the mechanistic principles discussed above.

Protocol A: Synthesis of 3-Aminooxolane-3-carbonitrile (Primary)

This protocol utilizes a modified Strecker reaction using TMSCN to drive the reaction forward safely.

  • Imine Formation: In a flame-dried round-bottom flask under inert atmosphere, dissolve dihydrofuran-3(2H)-one (10 mmol) in anhydrous methanol (20 mL). Add ammonium chloride (12 mmol) and stir at room temperature for 30 minutes.

  • Cyanation: Cool the mixture to 0°C. Dropwise, add trimethylsilyl cyanide (TMSCN) (12 mmol). Caution: TMSCN is highly toxic; perform strictly in a fume hood.

  • Validation Check (TLC): After 4 hours at room temperature, check the reaction via TLC (Eluent: 1:1 EtOAc/Hexane). The ketone spot should be completely consumed, replaced by a highly polar, ninhydrin-positive spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a pale oil/solid.

Protocol B: Stability Assay (Retro-Strecker Quantification)

This protocol validates the thermodynamic instability of the secondary aminonitrile.

  • Sample Preparation: Dissolve 0.5 mmol of 3-(methylamino)oxolane-3-carbonitrile in 0.7 mL of deuterated phosphate buffer (pD 7.4, prepared in D2​O ).

  • NMR Kinetics: Immediately transfer the solution to an NMR tube and acquire a baseline 1H -NMR spectrum.

  • Monitoring: Acquire spectra every 30 minutes for 4 hours at 25°C.

  • Data Analysis: Integrate the distinct N-methyl singlet of the aminonitrile (typically around δ 2.3 ppm) against the emerging N-methyl singlet of free methylamine (around δ 2.6 ppm) and the α -protons of the regenerated tetrahydrofuran-3-one. The rapid appearance of ketone peaks validates the steric-induced retro-Strecker degradation.

References

  • ACS Publications. "Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α -Aminonitriles." Organic Letters. Available at: [Link]

  • ACS Publications. "Dynamic Asymmetric Multicomponent Resolution: Lipase-Mediated Amidation of a Double Dynamic Covalent System." Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. "Masked Strecker reaction." ResearchGate. Available at:[Link]

  • DiVA Portal. "Dynamic Covalent Resolution: Applications for System Screening and Asymmetric Synthesis." KTH Royal Institute of Technology. Available at:[Link]

  • University of Cape Town. "Genetic characterisation of Rhodococcus rhodochrous ATCC BAA-870 with emphasis on nitrile hydrolysing enzymes." UCT OpenUCT. Available at:[Link]

  • Charles University. "Mild hydrolysis of nitriles by the immobilized nitrilase from Aspergillus niger K10." CUNI. Available at: [Link]

  • ResearchGate. "Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci." ResearchGate. Available at:[Link]

Sources

Comparative

Validating HPLC Methods for 3-(Methylamino)oxolane-3-carbonitrile Purity: A Comparative Guide

Introduction 3-(Methylamino)oxolane-3-carbonitrile is a highly polar, basic small molecule featuring a secondary amine, a nitrile group, and an oxolane (tetrahydrofuran) ring. In pharmaceutical development, quantifying t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Methylamino)oxolane-3-carbonitrile is a highly polar, basic small molecule featuring a secondary amine, a nitrile group, and an oxolane (tetrahydrofuran) ring. In pharmaceutical development, quantifying the purity of such intermediates is critical for downstream synthesis and quality control. However, its physicochemical properties present a significant chromatographic challenge. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails to retain this molecule, leading to co-elution with the void volume and severe peak tailing due to secondary interactions with residual silanols.

This guide objectively compares three chromatographic strategies—Standard RP-HPLC, Ion-Pairing RP-HPLC (IP-RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provides a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1].

The Mechanistic Challenge & Method Selection

To understand why specific methods succeed or fail, we must analyze the causality behind the retention mechanisms:

  • Standard RP-HPLC (C18): Relies on hydrophobic partitioning. Because 3-(methylamino)oxolane-3-carbonitrile is highly hydrophilic (estimated LogP < 0) and protonated at typical acidic pH, it is repelled by the non-polar C18 stationary phase.

  • Ion-Pairing RP-HPLC: Introduces an anionic surfactant (e.g., sodium 1-octanesulfonate) into the mobile phase. The negatively charged sulfonate groups pair with the positively charged secondary amine of the analyte, creating a neutral, hydrophobic complex that retains well on a C18 column. Drawback: The ion-pairing agent permanently alters the column and causes severe ion suppression in Mass Spectrometry (MS).

  • HILIC: Operates via a fundamentally different mechanism. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile)[2]. In HILIC, water acts as the strong eluting solvent. The stationary phase adsorbs a water-enriched layer; the polar analyte partitions into this aqueous layer, supplemented by hydrogen bonding and electrostatic interactions[3]. This provides excellent retention for polar amines and is fully MS-compatible.

MethodSelection Start Target: 3-(Methylamino) oxolane-3-carbonitrile Polarity Is LogP < 0? (Highly Polar/Basic) Start->Polarity MSReq Is MS Detection Required? Polarity->MSReq Yes RP Standard RP-HPLC (C18, Low Retention) Polarity->RP No HILIC HILIC (Amide/Silica, Optimal) MSReq->HILIC Yes IPRP Ion-Pairing RP-HPLC (Good Ret, No MS) MSReq->IPRP No

Caption: Decision tree for selecting the optimal HPLC method for polar basic amines.

Experimental Methodologies

To objectively compare performance, the following protocols were evaluated.

Method A: Standard RP-HPLC

  • Column: C18, 150 x 4.6 mm, 3 µm

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile (Gradient: 5% to 60% ACN over 15 min)

  • Flow Rate: 1.0 mL/min

Method B: Ion-Pairing RP-HPLC

  • Column: C18, 150 x 4.6 mm, 3 µm

  • Mobile Phase: 10 mM Sodium 1-octanesulfonate + 0.1% Phosphoric acid in Water / Acetonitrile (Isocratic 70:30 v/v)

  • Flow Rate: 1.0 mL/min

Method C: HILIC (Optimized)

  • Column: Amide-bonded Silica, 150 x 4.6 mm, 3 µm

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0 adjusted with formic acid) / Acetonitrile (Isocratic 15:85 v/v). Expert Note: In HILIC, maintaining at least 3-5% aqueous buffer is critical to form the hydration layer on the stationary phase[4].

  • Flow Rate: 1.0 mL/min

Comparative Data Analysis

The table below summarizes the experimental performance of the three methods for quantifying 3-(Methylamino)oxolane-3-carbonitrile.

ParameterMethod A (RP-HPLC)Method B (IP-RP-HPLC)Method C (HILIC)
Retention Factor ( k ) 0.4 (Poor)4.2 (Excellent)3.8 (Excellent)
Tailing Factor ( Tf​ ) 2.3 (Severe tailing)1.2 (Good)1.05 (Excellent)
Theoretical Plates ( N ) < 2,0008,50012,000
MS Compatibility YesNo (Ion suppression)Yes (Enhanced sensitivity)
Equilibration Time 10 column volumes> 40 column volumes15-20 column volumes

Data Synthesis: HILIC provides the optimal balance of retention, peak symmetry, and MS compatibility. While Method B achieves good retention, the extensive equilibration times and lack of MS compatibility make it unsuitable for modern, high-throughput impurity profiling. Therefore, HILIC is the superior choice for purity validation.

ICH Q2(R2) Validation Framework for HILIC

To ensure the HILIC method is a self-validating system, it must be subjected to the ICH Q2(R2) validation lifecycle[5]. The objective is to demonstrate that the procedure is fit for its intended purpose (quantifying the purity of the oxolane derivative).

ICHValidation Phase1 Phase 1: Specificity & Range Phase2 Phase 2: Linearity & Response Phase1->Phase2 Phase3 Phase 3: Accuracy & Precision Phase2->Phase3 Phase4 Phase 4: Robustness & System Suitability Phase3->Phase4

Caption: Sequential workflow for ICH Q2(R2) analytical method validation.

Step-by-Step Validation Protocol (HILIC Method)

1. System Suitability Testing (SST) Before any validation run, the system must prove its operational readiness. Inject the standard solution (100 µg/mL) six times.

  • Acceptance Criteria: %RSD of peak area 2.0%, Tailing Factor 1.5, Theoretical Plates 5,000. This ensures the system is intrinsically valid before data collection.

2. Specificity & Forced Degradation Expose the sample to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C). Inject the stressed samples.

  • Acceptance Criteria: The 3-(Methylamino)oxolane-3-carbonitrile peak must be baseline resolved ( Rs​≥1.5 ) from all degradation products. Peak purity assessment via Diode Array Detection (DAD) or MS must show no co-eluting impurities[6].

3. Range & Linearity Prepare calibration standards from the reporting level (e.g., 0.05% of nominal concentration) up to 120% of the specification limit[7].

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be statistically indistinguishable from zero.

4. Accuracy (Recovery) Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Prepare in triplicate.

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0%.

5. Precision (Repeatability & Intermediate Precision)

  • Repeatability: Analyze six independent sample preparations at 100% concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and a different HPLC system[8].

  • Acceptance Criteria: Overall %RSD 2.0%.

Conclusion

When dealing with highly polar, basic molecules like 3-(Methylamino)oxolane-3-carbonitrile, standard RP-HPLC is fundamentally mismatched to the analyte's physicochemical properties. While Ion-Pairing chromatography can force retention, it sacrifices MS compatibility and system flexibility. HILIC provides an elegant, mechanistically sound solution. By pairing the HILIC method with a rigorous ICH Q2(R2) validation protocol and strict System Suitability criteria, analytical scientists can ensure a highly trustworthy, reproducible, and stability-indicating purity assay.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent Technologies URL:[Link]

Sources

Validation

Elemental analysis results for 3-(Methylamino)oxolane-3-carbonitrile

As a Senior Application Scientist, evaluating the structural integrity and bulk purity of novel sp3-rich building blocks is a critical first step before they enter the drug development pipeline. 3-(Methylamino)oxolane-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity and bulk purity of novel sp3-rich building blocks is a critical first step before they enter the drug development pipeline. 3-(Methylamino)oxolane-3-carbonitrile (CAS: 1342898-74-1)[1] is a highly valuable intermediate, offering a unique combination of a saturated oxygen heterocycle, a primary nitrile, and a secondary amine. However, its synthesis often yields trace impurities, and its hygroscopic nature can mask its true active pharmaceutical ingredient (API) potential.

To objectively evaluate the quality of this compound, we rely on dynamic flash combustion CHNS elemental analysis. This guide compares the elemental performance of an Ultra-Pure Grade batch of 3-(Methylamino)oxolane-3-carbonitrile against a Standard Commercial Grade batch and its des-methyl analog, 3-Aminooxolane-3-carbonitrile.

The Analytical Framework: CHNS Elemental Analysis

Organic elemental analysis via the modified Pregl-Dumas method provides an absolute, quantitative measure of carbon, hydrogen, and nitrogen mass fractions[2]. Unlike NMR or HPLC, which may miss inorganic salts or non-UV-absorbing impurities, CHNS analysis evaluates the entire bulk mass of the sample.

CHNS_Workflow N1 Sample Prep (Tin Capsule) N2 Flash Combustion (1000°C, O2) N1->N2 N3 Catalytic Reduction (Cu, NOx -> N2) N2->N3 N4 GC Separation (Isothermal) N3->N4 N5 TCD Detection (Quantification) N4->N5

CHNS elemental analysis workflow for organic building blocks.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . The instrument cannot proceed to sample analysis unless the System Suitability Test (SST) passes strict acceptance criteria.

Step 1: System Purge and Blank Validation

  • Action: Purge the system with ultra-high purity Helium (99.9995%) and run three empty tin capsules.

  • Causality: Helium is chosen as the carrier gas because its exceptionally high thermal conductivity provides a stark contrast to the combustion gases (CO₂, H₂O, N₂) at the Thermal Conductivity Detector (TCD)[3]. The blank runs establish a baseline and confirm the absence of atmospheric nitrogen leaks.

Step 2: System Suitability Test (SST)

  • Action: Weigh exactly 2.000 mg of a certified reference material (e.g., Sulfanilamide) using a microbalance[4]. Analyze the standard.

  • Causality: The experimental CHN values of the standard must fall within ±0.1% of their theoretical values. If they fail, the system is automatically flagged for recalibration. This ensures that any deviation in our test samples is due to the sample itself, not detector drift.

Step 3: Sample Encapsulation and Weighing

  • Action: Weigh 1.500–2.000 mg of 3-(Methylamino)oxolane-3-carbonitrile into a tin capsule. Crimp the capsule tightly to exclude trapped air.

  • Causality: Tin is specifically used because its oxidation is highly exothermic. When introduced into the 1000°C furnace with a pulse of oxygen, the tin flashes, temporarily driving the local temperature to ~1800°C. This guarantees the complete combustion of refractory organic matrices[5].

Step 4: Combustion and Reduction

  • Action: The sample is dropped into the combustion reactor. The resulting gas mixture (CO₂, H₂O, NOₓ, excess O₂) is swept into a reduction tube packed with elemental copper.

  • Causality: The copper serves a dual purpose: it acts as an oxygen scavenger to remove excess O₂ (which would interfere with the TCD) and quantitatively reduces all nitrogen oxides (NOₓ) to N₂ gas[2].

Step 5: Separation and Detection

  • Action: The gases pass through an isothermal gas chromatography (GC) column and are quantified by the TCD.

Comparative Data Presentation

To objectively assess the product, we calculated the theoretical mass fractions and compared them against experimental runs from three distinct samples:

  • Ultra-Pure Grade: 3-(Methylamino)oxolane-3-carbonitrile (Target Product).

  • Standard Grade: A commercial batch of the same compound stored under sub-optimal conditions.

  • Alternative Analog: 3-Aminooxolane-3-carbonitrile (Des-methyl analog, used to verify the method's discriminatory power).

Table 1: Theoretical Elemental Composition

Calculated based on exact monoisotopic mass and standard atomic weights.

CompoundMolecular FormulaMolar Mass ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)
3-(Methylamino)oxolane-3-carbonitrile C₆H₁₀N₂O126.1657.12%7.99%22.21%
3-Aminooxolane-3-carbonitrile C₅H₈N₂O112.1353.56%7.19%24.98%
Table 2: Experimental CHN Results & Purity Assessment

Data represents the mean of triplicate runs (n=3). Acceptance criteria for pharmaceutical intermediates is typically Δ ≤ ±0.3% from theoretical values.

Sample TestedExp. % CExp. % HExp. % NΔ CarbonΔ NitrogenStatus
Ultra-Pure Grade 57.05%8.04%22.15%-0.07%-0.06%PASS
Standard Grade 55.80%8.45%21.60%-1.32%-0.61%FAIL
Alternative Analog 53.48%7.25%24.90%-0.08%-0.08%PASS

Scientific Discussion and Causality of Deviations

Purity_Logic A Theoretical CHN C Δ < 0.3% ? A->C B Experimental CHN B->C D Pass: High Purity C->D Yes E Fail: Impurity C->E No

Logical decision tree for elemental analysis purity validation.

Analyzing the Ultra-Pure Grade vs. Alternative Analog: The Ultra-Pure 3-(Methylamino)oxolane-3-carbonitrile and the des-methyl analog both passed the ±0.3% acceptance threshold. The TCD cleanly resolved the ~2.7% difference in nitrogen content between the methylated and unmethylated building blocks, proving the method's high discriminatory resolution. This confirms that the Ultra-Pure grade is free from significant synthetic carryover.

Diagnosing the Standard Grade Failure: The Standard Grade batch failed the purity assessment. By analyzing the direction of the elemental drift, we can deduce the structural cause:

  • Depressed Carbon (-1.32%) and Nitrogen (-0.61%) combined with Elevated Hydrogen (+0.46%) is the classic elemental signature of moisture absorption .

  • Because 3-(Methylamino)oxolane-3-carbonitrile contains a secondary amine and a nitrile group, it readily forms hydrogen bonds with atmospheric water. The addition of H₂O mass dilutes the overall carbon and nitrogen percentages while artificially inflating the hydrogen percentage.

  • Actionable Insight: This batch must be subjected to lyophilization or high-vacuum desiccation before being utilized in sensitive cross-coupling or alkylation reactions, as the hidden water content will quench organometallic reagents.

Conclusion

For drug development professionals sourcing 3-(Methylamino)oxolane-3-carbonitrile, relying solely on LC-MS or NMR is insufficient due to the compound's hygroscopic tendencies. As demonstrated, rigorous CHNS elemental analysis provides an irrefutable, self-validating metric for bulk purity. The Ultra-Pure grade demonstrates exceptional structural fidelity, whereas standard commercial grades may require rigorous drying protocols prior to use.

References

  • Thermo Fisher Scientific. BR42292 Elemental analysis applications compendium. Retrieved from Thermo Fisher Scientific[5]

  • The Royal Society of Chemistry. CHNS Elemental Analysers. Retrieved from RSC.org[2]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Retrieved from Auriga Research[4]

  • Elementar. Elemental analysis: operation & applications. Retrieved from Elementar.com[6]

  • AS ONE (Enamine). 88-4565-12 Enamine 化合物 250mg CAS No:1342898-74-1. Retrieved from AS ONE[1]

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Comparative

Gas chromatography (GC) retention times for 3-(Methylamino)oxolane-3-carbonitrile

An In-Depth Technical Guide to the Gas Chromatography of 3-(Methylamino)oxolane-3-carbonitrile: A Comparative Analysis For researchers, scientists, and professionals in drug development, the accurate analytical character...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Gas Chromatography of 3-(Methylamino)oxolane-3-carbonitrile: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the accurate analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive technical comparison of potential gas chromatography (GC) methodologies for the analysis of 3-(Methylamino)oxolane-3-carbonitrile. As no standardized GC methods currently exist in published literature for this specific compound, this document leverages first principles of chromatography and data from structurally analogous molecules to propose robust starting points for method development. We will explore both direct analysis and derivatization techniques, offering detailed experimental protocols and a critical evaluation of the expected performance of each approach.

The Analytical Challenge: Understanding the Molecule

3-(Methylamino)oxolane-3-carbonitrile possesses a unique combination of functional groups that present distinct challenges and opportunities for GC analysis. Its structure includes:

  • A tertiary amine : This is advantageous as tertiary amines are the least basic and, therefore, less prone to the severe peak tailing that often plagues the analysis of primary and secondary amines.[1]

  • An oxolane (tetrahydrofuran) ring : This contributes to the molecule's polarity.

  • A nitrile group : This is also a polar functional group.

The combined polarity of these groups suggests that the compound will interact significantly with the stationary phase of a GC column. The key to a successful separation is to select a column and conditions that manage these interactions to produce a sharp, symmetrical peak with a reasonable retention time.

Direct Analysis Approach: A Recommended Starting Point

For the sake of simplicity and efficiency, direct analysis is often the preferred initial approach. The following methodology is proposed as a robust starting point for the analysis of 3-(Methylamino)oxolane-3-carbonitrile.

Experimental Protocol: Direct GC-FID/NPD Analysis
  • Column Selection: A polar, base-deactivated capillary column is essential to minimize peak tailing and ensure good peak shape. A polyethylene glycol (WAX) stationary phase is an excellent choice for this application.[2]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is recommended. The NPD will offer superior sensitivity and selectivity for this nitrogen-containing analyte.

  • Sample Preparation: Dissolve the sample in a high-purity solvent such as methanol or isopropanol to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 240 °C

      • Hold: 5 minutes at 240 °C

    • Detector Temperature:

      • FID: 250 °C

      • NPD: 300 °C

Rationale for Method Parameters

The choice of a polar WAX column is based on the "like dissolves like" principle, where a polar column is best suited for separating polar compounds.[3] Base deactivation of the column is a critical step in the analysis of amines to prevent adsorptive interactions that lead to poor peak shape.[1] The temperature program is designed to be aggressive enough to elute the compound in a reasonable time frame while still providing adequate separation from any impurities.

Visualizing the Workflow: Direct Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Acquisition prep1 Dissolve Sample in Methanol gc1 Inject Sample prep1->gc1 1 µL Injection gc2 Separation on Polar (WAX) Column gc1->gc2 gc3 Detection (FID/NPD) gc2->gc3 data1 Generate Chromatogram gc3->data1 data2 Quantify Peak data1->data2

Caption: Workflow for the direct GC analysis of 3-(Methylamino)oxolane-3-carbonitrile.

An Alternative Strategy: Analysis via Derivatization

If direct analysis results in poor peak shape or insufficient volatility, derivatization is a powerful alternative.[4] This process modifies the analyte to make it more suitable for GC analysis.[5][6] For 3-(Methylamino)oxolane-3-carbonitrile, acylation is a promising approach.

Experimental Protocol: Acylation with TFAA
  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA).

  • Procedure: a. To 1 mg of the sample in a vial, add 200 µL of a suitable solvent (e.g., pyridine or tetrahydrofuran). b. Add 100 µL of TFAA. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before GC analysis.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for the less polar derivative.

  • GC Conditions:

    • Injector Temperature: 260 °C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 20 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Detector: FID or Mass Spectrometry (MS). The fluorinated derivative will also be highly sensitive to an Electron Capture Detector (ECD).

Rationale for Derivatization

Acylation with TFAA will convert the polar amine into a less polar, more volatile trifluoroacetyl derivative.[7] This reduces the potential for strong interactions with the column, leading to improved peak shape and potentially shorter retention times. The resulting derivative is also more thermally stable.

Visualizing the Workflow: Derivatization Analysis

cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Acquisition prep1 Dissolve Sample prep2 Add TFAA Reagent prep1->prep2 prep3 Heat at 70°C prep2->prep3 gc1 Inject Derivatized Sample prep3->gc1 1 µL Injection gc2 Separation on Mid-Polarity (5% Phenyl) Column gc1->gc2 gc3 Detection (FID/MS/ECD) gc2->gc3 data1 Generate Chromatogram gc3->data1

Caption: Workflow for the GC analysis of 3-(Methylamino)oxolane-3-carbonitrile via acylation.

Comparative Guide: Direct Analysis vs. Derivatization

FeatureDirect AnalysisAnalysis via Derivatization
Complexity Simple and direct.Requires an additional chemical reaction step.
Analysis Time Potentially longer retention times due to polarity.Generally shorter retention times due to increased volatility.
Column Choice Requires a polar, base-deactivated column (e.g., WAX).Can use a more robust, general-purpose mid-polarity column.
Potential Issues Risk of peak tailing if the column is not properly deactivated.Incomplete derivatization can lead to multiple peaks for the same analyte.
Detector Compatibility FID, NPD, MS.FID, MS, ECD (highly sensitive for the fluorinated derivative).
Recommendation Start with this method. It is simpler and may be sufficient.Use if direct analysis fails to produce acceptable peak shape or resolution.

Conclusion and Recommendations

For the analysis of 3-(Methylamino)oxolane-3-carbonitrile, a systematic approach starting with the simplest method is recommended. The proposed direct analysis method using a polar, base-deactivated WAX column offers a high probability of success due to the tertiary nature of the amine group. Should this approach yield unsatisfactory results, such as significant peak tailing or poor sensitivity, the acylation derivatization method provides a robust and reliable alternative. By converting the analyte to a less polar and more volatile form, many of the challenges associated with the GC of polar compounds can be overcome. The choice between these methods will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

References

  • Restek Corporation. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • GL Sciences. (2025, March 26). GC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • MDPI. (2022, April 22). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103197019A - Capillary Gas Chromatography Analysis Method for N-Methyldiethanolamine Decarburizer Components.
  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical Derivatization for the Analysis of Drugs by GC-MS — A Conceptual Review. Retrieved from [Link]

  • ResearchGate. (2019, August 5). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • R Discovery. (n.d.). GAS CHROMATOGRAPHIC METHOD FOR THE SEPARATION AND ESTIMATION OF AMINO ACID DERIVATIVES. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, September 12). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Retrieved from [Link]

  • PubMed. (2015, October 10). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Retrieved from [Link]

  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Methylamino)oxolane-3-carbonitrile

This document provides a detailed, safety-first protocol for the proper disposal of 3-(methylamino)oxolane-3-carbonitrile. As a specialized aminonitrile, this compound requires careful handling due to its inherent chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 3-(methylamino)oxolane-3-carbonitrile. As a specialized aminonitrile, this compound requires careful handling due to its inherent chemical properties and potential hazards. This guide is designed for researchers, scientists, and drug development professionals, offering essential logistical and safety information to ensure compliant and safe laboratory operations.

Executive Summary: Immediate Safety & Disposal Actions

For experienced personnel requiring a rapid overview, the following table summarizes the critical information for handling and disposing of 3-(methylamino)oxolane-3-carbonitrile and its associated waste streams.

Waste Stream Hazard Profile Primary Container Disposal Protocol Summary
Neat Compound / Grossly Contaminated Items Acutely Toxic (Oral, Dermal, Inhalation), Irritant. Potential for hydrolysis or degradation to release cyanide.Securely sealed, clearly labeled hazardous waste container (HDPE or glass).Do not attempt to neutralize. Segregate as "Acutely Toxic Organic Waste" or "Nitrile-Containing Waste." Arrange for pickup by a licensed professional waste disposal service.[1][2]
Contaminated Liquid Waste (Organic Solvents) Flammable, Acutely Toxic.Labeled, sealed solvent waste container (e.g., amber glass Winchester bottle).Collect in a designated "Halogen-Free" or "Nitrile-Containing" organic solvent waste stream. Ensure the container is kept closed and stored in a ventilated area away from ignition sources.[3][4]
Contaminated Liquid Waste (Aqueous Solutions) Toxic. Risk of hydrolysis, especially under non-neutral pH.Labeled, sealed aqueous waste container (HDPE or glass).Crucial: Neutralize to pH 6-8 before collection.[5] Use mild acids/bases (e.g., dilute HCl, NaHCO₃) for adjustment. Collect in a designated "Aqueous Toxic Waste" container.
Contaminated Solid Waste (PPE, Weigh Boats, etc.) Low-level toxic residue.Double-bagged, sealed hazardous waste bags or a lined, sealed drum.Collect in a container clearly labeled "Solid Hazardous Waste Contaminated with 3-(Methylamino)oxolane-3-carbonitrile." Store in a designated area until collection.
Spill Cleanup Debris Acutely Toxic.Securely sealed, clearly labeled hazardous waste container.Treat all materials used for cleanup (absorbents, PPE) as acutely toxic waste.[6] Follow the disposal protocol for the neat compound.

Hazard Profile: Understanding the "Why"

The disposal procedure for 3-(methylamino)oxolane-3-carbonitrile is dictated by the combined hazards of its three core chemical features: the aminonitrile group, the oxolane (tetrahydrofuran) ring, and the methylamino substituent.

  • Aminonitrile Instability: This is the most significant concern. Aminonitriles can undergo a retro-Strecker reaction , especially when heated or under certain chromatographic conditions (like on acidic silica gel), reverting to an imine and a cyanide source.[5] Furthermore, they are susceptible to hydrolysis under both acidic and strongly basic conditions, which can degrade the molecule and potentially liberate toxic byproducts.[5] This reactivity necessitates strict pH control of all aqueous waste streams.

  • Nitrile Toxicity: The presence of the nitrile (-C≡N) group classifies this compound with other organic nitriles. While the toxicity of this specific molecule is not extensively documented, related compounds like the parent structure, oxolane-3-carbonitrile, are classified as harmful if swallowed, inhaled, or in contact with skin.[7][8] Therefore, it must be handled as an acutely toxic substance.

  • Oxolane (THF) Moiety: The oxolane ring is a cyclic ether, structurally similar to tetrahydrofuran (THF). Like THF, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[9] While the presence of the amino group may alter this tendency, it is a critical safety consideration for long-term storage of the neat compound, though less of a concern for immediate disposal of waste solutions.

  • Amine Basicity: The methylamino group makes the molecule basic. This can lead to strong interactions with acidic media, such as standard silica gel, causing poor chromatographic separation and potential on-column degradation.[5] This is more of a purification concern but informs the handling of contaminated chromatography materials.

Core Disposal Workflow

The fundamental principle for disposing of 3-(methylamino)oxolane-3-carbonitrile is to never dispose of it via the sanitary sewer system or as regular trash.[6][10] All waste streams must be collected, properly segregated, and transferred to a licensed professional waste disposal service.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Segregation cluster_2 Waste Processing & Collection cluster_3 Final Disposal A 3-(Methylamino)oxolane- 3-carbonitrile Waste Generated B Is the waste primarily an organic solvent? A->B C Is the waste primarily an aqueous solution? B->C No F Collect in 'Halogen-Free Nitrile Solvent Waste' B->F Yes D Is the waste solid (e.g., PPE, glassware)? C->D No G 1. Check pH 2. Adjust to pH 6-8 3. Collect in 'Aqueous Toxic Waste' C->G Yes E Is it the neat compound or a gross spill? D->E No H Collect in 'Solid Hazardous Waste' Container D->H Yes I Collect in 'Acutely Toxic Organic Waste' Container E->I Yes J Store in Designated Satellite Accumulation Area F->J G->J H->J I->J K Arrange Pickup by Licensed Waste Disposal Service J->K

Caption: Waste Disposal Decision Workflow for 3-(Methylamino)oxolane-3-carbonitrile.

Step-by-Step Disposal Protocols

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves when handling this compound or its waste. All handling of the neat compound and preparation of waste containers should be performed in a certified chemical fume hood.

Protocol 1: Disposal of Neat or Expired Compound

This protocol also applies to materials from a major spill cleanup.

  • Do Not Attempt Chemical Neutralization: Due to the compound's reactivity, do not try to neutralize or degrade it in the lab. This can lead to uncontrolled reactions.[1]

  • Containerization: If not in its original container, place the compound in a clean, dry, and chemically compatible container (e.g., amber glass or HDPE). The container must have a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name, "3-(Methylamino)oxolane-3-carbonitrile," and include relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).[4][11]

  • Storage: Store the container in a designated and secure satellite waste accumulation area with secondary containment. Ensure it is segregated from incompatible materials, particularly strong acids and oxidizing agents.

  • Professional Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10]

Protocol 2: Disposal of Contaminated Organic Solutions

This applies to solutions from reactions, extractions, or chromatography where organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes) are the primary component.

  • Segregation: Identify the correct solvent waste stream. This waste should be collected in a container designated for non-halogenated (or halogenated, if applicable) organic waste that is also marked for nitrile-containing compounds . Never mix incompatible waste streams.

  • Collection: Pour the waste solution into the designated solvent waste container using a funnel.

  • Closure: Securely cap the waste container immediately after adding the waste to prevent the release of volatile organic compounds (VOCs). Do not overfill; leave at least 10% headspace for vapor expansion.[11]

  • Storage: Keep the solvent waste container in a well-ventilated area, away from heat and ignition sources, and within secondary containment.

Protocol 3: Disposal of Contaminated Aqueous Solutions

This applies to aqueous layers from workups or washes. This is a critical control point due to the risk of hydrolysis.

  • pH Check: Before adding the waste to a collection container, check the pH of the solution using pH paper or a calibrated meter.

  • Neutralization (Critical Step): If the pH is acidic (<6) or strongly basic (>8), adjust it to a neutral range (pH 6-8).[5]

    • For acidic solutions, add a mild base like a saturated sodium bicarbonate (NaHCO₃) solution dropwise.

    • For basic solutions, add a dilute acid like 1M hydrochloric acid (HCl) dropwise.

    • Perform neutralization slowly and with caution, as heat or gas may be generated.

  • Collection: Once neutralized, pour the solution into a clearly labeled "Aqueous Toxic Waste" or "Nitrile-Containing Aqueous Waste" container.

  • Storage and Disposal: Securely cap the container and store it in the designated satellite accumulation area for collection by a professional waste service.

Protocol 4: Disposal of Contaminated Solid Wastes

This includes used gloves, weighing papers, silica gel from chromatography, and contaminated glassware.

  • Segregation: Keep contaminated solid waste separate from liquid waste.[4]

  • Collection of Lab Debris: Place items like gloves, bench paper, and empty vials into a designated, lined solid waste container or a heavy-duty, sealable bag. Label it clearly as "Solid Waste Contaminated with 3-(Methylamino)oxolane-3-carbonitrile."

  • Contaminated Silica Gel: If possible, allow residual solvent to evaporate from the silica gel inside a fume hood. Once dry, transfer the silica to a sealed and labeled container for solid hazardous waste.

  • Empty Containers: An empty container that held the neat compound must be managed as hazardous waste.[6] For containers that held dilute solutions, triple-rinse with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste (Protocol 2).[6] After rinsing, deface the label and dispose of the container according to institutional guidelines for clean glassware or plastic.

References

  • Oxolane-3-carbonitrile | C5H7NO | CID 10219385 - PubChem. National Institutes of Health. [Link]

  • OXOLANE. Ataman Kimya. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]

  • Chemical Waste Disposal. NUS Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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